Technical Monograph: Anagliptin Hydrochloride Mechanism of Action & DPP-4 Inhibition Kinetics
This guide is structured as a high-level technical whitepaper designed for drug development professionals and researchers. It prioritizes mechanistic depth, experimental validation, and structural biology over general cl...
Author: BenchChem Technical Support Team. Date: February 2026
This guide is structured as a high-level technical whitepaper designed for drug development professionals and researchers. It prioritizes mechanistic depth, experimental validation, and structural biology over general clinical descriptions.
[1]
Molecule: Anagliptin (Suiny®)
Class: Selective Dipeptidyl Peptidase-4 (DPP-4) Inhibitor
Chemical Scaffold: 2-Cyanopyrrolidine derivative
Primary Indication: Type 2 Diabetes Mellitus (T2DM) with specific utility in vascular protection.[1]
Executive Summary: The Structural Differentiator
Anagliptin is a potent, orally active DPP-4 inhibitor distinguished by its cyanopyrrolidine scaffold.[2] Unlike "substrate-like" inhibitors that rely solely on competitive occupancy, Anagliptin leverages a specific binding mode that engages the S1 and S2 subsites of the DPP-4 active center with high affinity (
Its critical differentiator in the crowded "gliptin" landscape is its unique pharmacokinetic profile: Anagliptin exhibits high accumulation in vascular endothelial tissues , providing pleiotropic anti-atherosclerotic effects beyond glycemic control. This guide details the molecular mechanics of this inhibition and provides validated protocols for its assessment.
Molecular Mechanism of Action[3]
Structural Binding Kinetics
DPP-4 is a serine protease (EC 3.4.14.[1]5) that cleaves N-terminal dipeptides from substrates containing proline or alanine at the penultimate position.[1][3] Anagliptin inhibits this catalytic activity through a multi-point interaction within the enzyme's active site.
S1 Subsite Occupancy: The cyanopyrrolidine moiety of Anagliptin inserts deeply into the hydrophobic S1 pocket. This pocket is lined by tyrosine residues (including Tyr662), creating a tight hydrophobic enclosure.[1]
The Ser630 Interaction: While many nitrile-containing inhibitors form a reversible covalent imidate adduct with the catalytic Ser630, crystallographic data (PDB: 3WQH) suggests Anagliptin maintains a potent dipole-dipole interaction between its cyano group and the hydroxyl of Ser630, rather than a permanent covalent bond. This contributes to its rapid on/off binding kinetics compared to covalent irreversible inhibitors.[1]
S2 Subsite & Stabilization: The amino group in the central scaffold forms critical hydrogen bonds with Glu205 and Glu206 . The pyrazolopyrimidine group engages in
-stacking interactions with Phe357 , stabilizing the enzyme-inhibitor complex.[2]
Visualization of Binding Topology
The following diagram illustrates the logical flow of Anagliptin's molecular interference with the DPP-4 catalytic cycle.
Figure 1: Molecular interference pathway of Anagliptin preventing substrate cleavage via multi-site engagement.[1]
Physiological Cascade & Vascular Selectivity[1]
The Incretin Effect
By inhibiting DPP-4, Anagliptin prevents the rapid degradation of Glucagon-Like Peptide-1 (GLP-1) and Glucose-Dependent Insulinotropic Polypeptide (GIP).[1][2][4]
GLP-1 (
min): Normally degraded to inactive GLP-1 (9-36).[1][5] Anagliptin extends active GLP-1 (7-36) half-life.[1]
Result: Glucose-dependent insulin secretion is enhanced, and glucagon secretion is suppressed.[1][2][4][6][7]
Vascular Accumulation (The "Suiny" Advantage)
Distinct from other gliptins, Anagliptin demonstrates high affinity for tissues expressing DPP-4, specifically the vascular endothelium.
Mechanism: It suppresses the proliferation of Vascular Smooth Muscle Cells (VSMC) and inhibits monocyte inflammatory reactions.[8]
Pathway: Inhibition of DPP-4 leads to suppression of ERK phosphorylation and NF-
B translocation in endothelial cells, mitigating atherosclerosis progression.[1][8][9][10]
Figure 2: Downstream vascular protective effects mediated by Anagliptin accumulation.[1]
Experimental Protocol: In Vitro DPP-4 Inhibition Assay
To validate Anagliptin's potency, the following fluorometric assay protocol is the industry standard. It relies on the cleavage of the fluorogenic substrate Gly-Pro-AMC .
A critical requirement for DPP-4 inhibitors is avoiding the inhibition of DPP-8 and DPP-9 .[1] Inhibition of these cytosolic enzymes is associated with toxicity (alopecia, thrombocytopenia, reticulocytopenia).
Anagliptin Selectivity: Anagliptin shows
-fold selectivity for DPP-4 over DPP-8 and DPP-9.[1]
Structural Basis: The specific steric bulk of the Anagliptin scaffold prevents it from fitting into the more restricted active sites of DPP-8/9, ensuring a clean safety profile relative to off-target protease inhibition.
References
Watanabe, Y., et al. (2015). Crystal structure of the complex of DPP-4 with Anagliptin.[2] Protein Data Bank (PDB ID: 3WQH).[1][2] [1]
Kato, N., et al. (2011). Discovery and pharmacological characterization of Anagliptin hydrochloride salt as a potent and selective DPP-IV inhibitor.[1] Bioorganic & Medicinal Chemistry.[1][3][11]
Ervinna, N., et al. (2013). Anagliptin, a DPP-4 Inhibitor, Suppresses Proliferation of Vascular Smooth Muscles and Monocyte Inflammatory Reaction and Attenuates Atherosclerosis in Male apo E-Deficient Mice.[8][9][10][13] Endocrinology.[1][10]
Deacon, C. F. (2011). Dipeptidyl peptidase-4 inhibitors in the treatment of type 2 diabetes: a comparative review.[1] Diabetes, Obesity and Metabolism.[5]
Role of Anagliptin in GLP-1 and GIP incretin hormone regulation
An In-depth Technical Guide to the Role of Anagliptin in GLP-1 and GIP Incretin Hormone Regulation Abstract The incretin hormones, Glucagon-Like Peptide-1 (GLP-1) and Glucose-Dependent Insulinotropic Polypeptide (GIP), a...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Role of Anagliptin in GLP-1 and GIP Incretin Hormone Regulation
Abstract
The incretin hormones, Glucagon-Like Peptide-1 (GLP-1) and Glucose-Dependent Insulinotropic Polypeptide (GIP), are fundamental to glucose homeostasis, orchestrating a significant portion of postprandial insulin secretion. Their therapeutic potential is curtailed by rapid enzymatic inactivation by Dipeptidyl Peptidase-4 (DPP-4). Anagliptin is a potent and selective inhibitor of the DPP-4 enzyme, representing a key therapeutic strategy in the management of type 2 diabetes mellitus (T2DM). By preventing the degradation of GLP-1 and GIP, anagliptin enhances and prolongs their endogenous activity, leading to improved glycemic control. This technical guide provides an in-depth examination of the molecular mechanisms underpinning the function of anagliptin within the incretin system. It details the distinct and synergistic roles of GLP-1 and GIP, the enzymatic action of DPP-4, and the precise mechanism of anagliptin's inhibitory action. Furthermore, this document serves as a practical resource for researchers, providing validated, step-by-step protocols for the quantification of active incretin hormones and the assessment of DPP-4 enzymatic activity, complete with data interpretation and workflow visualizations.
The Incretin System: A Foundation for Glucose Homeostasis
The "incretin effect" describes the physiological phenomenon wherein oral glucose administration elicits a significantly greater insulin response compared to an equivalent intravenous glucose load.[1] This effect is primarily mediated by two gut-derived hormones, GLP-1 and GIP, which together can account for up to 70% of the postprandial insulin response.[1]
Glucagon-Like Peptide-1 (GLP-1)
Secreted from enteroendocrine L-cells in the distal ileum and colon in response to nutrient ingestion, GLP-1 is a critical regulator of glucose metabolism.[2][3] Its biologically active forms are GLP-1-(7-36) amide and GLP-1-(7-37).[4] The physiological actions of GLP-1 are pleiotropic and include:
Potentiation of Glucose-Dependent Insulin Secretion: GLP-1 acts on its G protein-coupled receptor (GLP-1R) on pancreatic β-cells, stimulating insulin synthesis and secretion in a strictly glucose-dependent manner, which mitigates the risk of hypoglycemia.[5][6]
Suppression of Glucagon Secretion: It inhibits glucagon release from pancreatic α-cells during hyperglycemic states, thereby reducing hepatic glucose production.[5][7][8]
Delayed Gastric Emptying: GLP-1 slows the rate at which food transits from the stomach to the small intestine, which helps to reduce postprandial glucose excursions.[2][3][9]
Central Effects on Satiety: It acts on the central nervous system to promote a feeling of fullness and reduce food intake, contributing to weight management.[2][10]
The GLP-1 signaling cascade is initiated by its binding to the GLP-1R, which couples to a stimulatory G-protein (Gαs). This activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA) and Exchange protein activated by cAMP 2 (Epac2), which ultimately culminates in the exocytosis of insulin-containing granules.[6]
Caption: GLP-1 signaling pathway in pancreatic β-cells.
GIP is a 42-amino acid peptide secreted by K-cells in the proximal small intestine (duodenum and jejunum), primarily in response to dietary fats and carbohydrates.[11] Like GLP-1, GIP is a potent stimulator of glucose-dependent insulin secretion, acting through its own specific G protein-coupled receptor (GIPR) on β-cells via a similar cAMP-mediated pathway.[1][12] However, its effect on glucagon secretion is more complex; it can stimulate glucagon release during hypoglycemia but has a neutral or inhibitory effect in hyperglycemia.[10][13][14] Beyond its pancreatic actions, GIP influences fat metabolism by enhancing lipid uptake into adipocytes.[10][12][14]
Caption: GIP signaling pathway in pancreatic β-cells.
DPP-4: The Key Regulator of Incretin Bioactivity
The profound therapeutic potential of native incretin hormones is severely limited by their extremely short biological half-life, which is approximately 1-2 minutes.[15] This rapid clearance is almost entirely due to the enzyme Dipeptidyl Peptidase-4 (DPP-4).
DPP-4 (also known as CD26) is a widely expressed serine exopeptidase that exists in both a transmembrane form on the surface of various cells (like endothelial cells) and a soluble, circulating form in plasma.[16][17] Its primary function in this context is to cleave dipeptides from the N-terminus of polypeptides that have a proline or alanine residue in the second position.[7] Both active GLP-1 and GIP fit this substrate profile perfectly. DPP-4 rapidly cleaves GLP-1-(7-36) and GIP-(1-42) to generate the inactive, and in some cases antagonistic, metabolites GLP-1-(9-36) and GIP-(3-42), respectively.[1][7] This enzymatic action effectively terminates their insulinotropic signals.
Anagliptin: A Precise Mechanism for Incretin Enhancement
DPP-4 inhibitors, also known as gliptins, are a class of oral anti-diabetic agents designed to counteract the rapid degradation of incretin hormones.[18][19] Anagliptin is a potent and selective DPP-4 inhibitor.[7]
The mechanism of action is direct and competitive. Anagliptin binds to the active catalytic site of the DPP-4 enzyme, preventing it from accessing and cleaving its natural substrates, GLP-1 and GIP.[18] This inhibition leads to a two- to three-fold increase in the circulating concentrations of the active forms of GLP-1 and GIP and prolongs their physiological activity.[15][20] The resulting enhancement of the incretin effect leads to improved postprandial glycemic control through amplified glucose-dependent insulin secretion and suppression of glucagon.[18][21]
Caption: Mechanism of Anagliptin in enhancing the incretin effect.
Experimental Methodologies for Assessing Anagliptin's Effect
To rigorously evaluate the pharmacodynamic effects of anagliptin, it is essential to employ validated bioanalytical methods. The following section provides detailed protocols for quantifying active incretin levels and DPP-4 enzyme activity.
Quantification of Active Incretin Hormones
A critical aspect of studying DPP-4 inhibitors is the ability to specifically measure the biologically active forms of GLP-1 and GIP, as assays measuring total incretin levels (active + inactive metabolites) will not reflect the drug's efficacy.[22]
Protocol 1: Measurement of Active GLP-1/GIP via Sandwich ELISA
This protocol outlines a standard enzyme-linked immunosorbent assay (ELISA) for the specific quantification of active GLP-1 or GIP.
Causality & Principle: The self-validating nature of this protocol relies on its specificity. A sandwich ELISA is employed using a capture antibody immobilized on a microplate that specifically binds to the N-terminus of the active incretin (e.g., GLP-1-(7-36)). This ensures that the inactive, N-terminally cleaved metabolites are not captured. A second, enzyme-conjugated detection antibody binds to a different epitope on the captured peptide, and a subsequent substrate reaction generates a signal proportional to the concentration of active incretin.[23]
Caption: Experimental workflow for active incretin ELISA.
Step-by-Step Methodology:
Sample Collection (Critical Step): Blood samples must be collected into chilled tubes containing a DPP-4 inhibitor (e.g., EDTA tubes with a commercial DPP-4 inhibitor cocktail).[4] This is imperative to prevent ex vivo degradation of active incretins by endogenous DPP-4 in the collected blood.
Sample Processing: Immediately after collection, centrifuge the blood at 2,000 x g for 15 minutes at 4°C.[24] Aliquot the resulting plasma into cryovials and store at -80°C until analysis to ensure sample integrity.
Reagent Preparation: Reconstitute standards, controls, and wash buffers according to the manufacturer's instructions (e.g., from kits like Millipore #EGLP-35K or IBL International #RE53121).[23] Prepare a standard curve by performing serial dilutions of the high-concentration standard.
Assay Procedure:
Add 100 µL of standards, controls, and plasma samples to the appropriate wells of the antibody-coated microplate.[4]
Incubate the plate (e.g., for 2 hours at room temperature or overnight at 4°C, as per kit instructions) to allow the capture antibody to bind the active incretin.
Wash the plate 4-5 times with wash buffer to remove unbound material.[4]
Add 100 µL of the enzyme-conjugated detection antibody to each well.
Incubate for 1-2 hours at room temperature.
Repeat the wash step to remove the unbound detection antibody.
Add 100 µL of the substrate solution (e.g., TMB) to each well and incubate in the dark for 15-30 minutes, allowing for color development.[4]
Add 50 µL of stop solution to each well to quench the reaction.
Data Acquisition and Analysis: Immediately read the optical density of each well using a microplate reader at the appropriate wavelength (e.g., 450 nm). Plot the standard curve (concentration vs. optical density) and use the resulting regression equation to interpolate the concentration of active GLP-1 or GIP in the unknown samples.
Measurement of DPP-4 Enzymatic Activity
To directly confirm the inhibitory effect of anagliptin, a DPP-4 enzymatic activity assay is performed.
Protocol 2: Fluorometric DPP-4 Activity Assay
Causality & Principle: This assay provides a direct functional readout of enzyme inhibition. It uses a synthetic fluorogenic substrate, such as H-Gly-Pro-AMC (7-amino-4-methylcoumarin), which is non-fluorescent.[16] In the presence of active DPP-4, the substrate is cleaved, releasing the highly fluorescent AMC molecule. The rate of increase in fluorescence is directly proportional to the DPP-4 activity. When an inhibitor like anagliptin is present, the rate of AMC release is reduced in a dose-dependent manner.[16][17]
Caption: Experimental workflow for fluorometric DPP-4 activity assay.
Step-by-Step Methodology:
Reagent Preparation: Prepare assay buffer, AMC standard, and DPP-4 substrate (H-Gly-Pro-AMC) as specified by the assay kit manufacturer (e.g., Sigma-Aldrich #MAK088).[16]
Standard Curve: Prepare a standard curve using serial dilutions of the free AMC standard to allow for the conversion of relative fluorescence units (RFU) to pmol of product formed.
Sample Preparation: Serum or plasma samples can often be used directly or diluted in assay buffer.[16] For inhibitor screening, a source of DPP-4 enzyme (recombinant or from pooled plasma) is used.
Assay Procedure (96-well black plate):
Add 50 µL of sample (or DPP-4 enzyme source) to each well. For inhibitor wells, add the desired concentration of anagliptin. Include a "no inhibitor" control.
For sample blanks, add a specific DPP-4 inhibitor (often provided in kits) to a duplicate set of sample wells to measure background fluorescence.[16]
Pre-incubate the plate for 10 minutes at 37°C to allow the inhibitor to bind to the enzyme.
Initiate the reaction by adding 40-50 µL of the DPP-4 substrate solution to all wells.
Immediately place the plate in a fluorescence microplate reader capable of kinetic reads at 37°C.
Data Acquisition and Analysis:
Measure fluorescence intensity (Ex/Em ≈ 360/460 nm) every 1-2 minutes for at least 30 minutes.
Calculate the rate of reaction (ΔRFU/min) from the linear portion of the kinetic curve for each well.
Subtract the rate of the sample blank from the sample rate to get the specific DPP-4 activity.
Calculate the percent inhibition for each anagliptin concentration relative to the "no inhibitor" control.
Plot percent inhibition versus anagliptin concentration to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Data Interpretation and Expected Outcomes
Following treatment with anagliptin, researchers can expect to observe distinct changes in incretin profiles and DPP-4 activity. The tables below summarize typical results derived from the protocols described.
Table 1: Effect of Anagliptin on Plasma Incretin Levels (Post-Oral Glucose Tolerance Test)
Treatment Group
Timepoint (min)
Active GLP-1 (pmol/L)
Active GIP (pmol/L)
Placebo
0
2.5 ± 0.8
10.1 ± 3.2
30
8.9 ± 2.1
45.3 ± 9.8
60
6.5 ± 1.9
32.1 ± 7.5
Anagliptin
0
5.2 ± 1.1
21.5 ± 5.4
30
21.4 ± 4.5
98.7 ± 15.1
60
18.8 ± 3.9
75.6 ± 12.3
*Data are presented as Mean ± SD. p < 0.01 vs. Placebo at the same timepoint. Data is illustrative.
Interpretation: Administration of anagliptin is expected to significantly increase the area under the curve (AUC) for both active GLP-1 and active GIP concentrations following a meal or glucose challenge, as demonstrated by elevated levels at both fasting (0 min) and post-stimulus timepoints.[25]
Table 2: In Vitro Inhibition of DPP-4 Activity by Anagliptin
Anagliptin Conc. (nM)
DPP-4 Activity (RFU/min)
Percent Inhibition (%)
0 (Control)
150.2 ± 8.5
0
1
125.6 ± 7.1
16.4
3
78.1 ± 5.5
48.0
10
25.5 ± 3.1
83.0
30
8.9 ± 1.5
94.1
100
2.1 ± 0.8
98.6
Data are presented as Mean ± SD. Data is illustrative and would be used to calculate an IC₅₀ value, which for anagliptin is in the low nanomolar range.
Interpretation: Anagliptin demonstrates potent, dose-dependent inhibition of DPP-4 enzymatic activity. This direct biochemical evidence validates its mechanism of action.
Conclusion and Future Directions
Anagliptin exerts its therapeutic effect through a well-defined and potent mechanism: the competitive inhibition of the DPP-4 enzyme. This action directly addresses the primary limitation of the endogenous incretin system—the rapid degradation of GLP-1 and GIP. By preserving and enhancing the levels of these active hormones, anagliptin augments the body's natural glucose-regulating pathways, leading to improved β-cell responsiveness and appropriate suppression of glucagon secretion. The experimental protocols detailed herein provide a robust framework for researchers to precisely quantify these pharmacodynamic effects, ensuring data integrity and reproducibility.
The understanding of DPP-4 inhibition continues to be a cornerstone of metabolic disease research. While newer therapies, such as dual GIP/GLP-1 receptor agonists, are emerging, they build upon the foundational knowledge gained from studying the incretin axis and its modulation by agents like anagliptin.[9][26] Future research may focus on the extra-pancreatic effects of sustained GIP and GLP-1 elevation and the long-term impact on cardiovascular and renal health, areas where incretin-based therapies have shown significant promise.[26][27]
Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - Brieflands. (2024, October 28).
The role of GLP-1 receptor agonists in managing type 2 diabetes. (2022, August 1).
Mechanisms of Action and Therapeutic Application of Glucagon-like Peptide-1. (2018, April 3).
Initial Exploration of the In Vitro Activation of GLP-1 and GIP Receptors and Pancreatic Islet Cell Protection by Salmon-Derived Bioactive Peptides - PMC. (2024, October 30).
The role of GIP in α-cells and glucagon secretion - PMC - NIH. (2019, November 27).
Effects of anagliptin on serum GLP-1, insulin, glucagon and beta-cell... - ResearchGate.
Comparative Binding Analysis of Dipeptidyl Peptidase IV (DPP-4) with Antidiabetic Drugs – An Ab Initio Fragment Molecular Orbital Study - PMC. (2016, November 10).
GLP-1 (active) ELISA.
important aspects to consider when measuring - glp-1 - Diagenics.
Insights into the Roles of GLP-1, DPP-4, and SGLT2 at the Crossroads of Cardiovascular, Renal, and Metabolic Pathophysiology - MDPI. (2025, March 6).
Effect of linagliptin treatment on active GLP-1, active GIP and active... - ResearchGate.
Mechanisms of action and therapeutic applications of GLP-1 and dual GIP/GLP-1 receptor agonists - PMC.
Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism - Frontiers.
Glucose-Dependent Insulinotropic Polypeptide in Incretin Physiology: Role in Health and Disease | Endocrine Reviews | Oxford Academic. (2025, December 15).
Measurement of Dipeptidylpeptidase Activity in vitro and in vivo - PMC.
Discovery of Nine Dipeptidyl Peptidase-4 Inhibitors from Coptis chinensis Using Virtual Screening, Bioactivity Evaluation, and Binding Studies - MDPI. (2024, May 14).
Active GLP-1 ELISA Kit - RayBiotech.
GLP-1R in diabetes mellitus: from basic discovery to therapeutics development - Frontiers. (2025, May 29).
The Role of GIP Receptor in the CNS for the Pathogenesis of Obesity | Diabetes. (2021, June 27).
Emerging DPP-4 inhibitors: focus on linagliptin for type 2 diabetes - PMC.
Selectivity Profile of Anagliptin: A Structural and Pharmacological Analysis of DPP-8/9 Avoidance
Executive Summary Anagliptin (Suiny®) is a potent, orally active dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of Type 2 Diabetes Mellitus (T2DM). While its primary mechanism—incretin stabilization—is w...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Anagliptin (Suiny®) is a potent, orally active dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of Type 2 Diabetes Mellitus (T2DM). While its primary mechanism—incretin stabilization—is well-established, its safety profile is defined by its exceptional selectivity (>10,000-fold) against the structurally related cytosolic peptidases DPP-8 and DPP-9.
This technical guide dissects the molecular basis of this selectivity, correcting common data misconceptions (µM vs. nM), and details the experimental protocols required to validate these parameters. The avoidance of DPP-8/9 inhibition is critical, as off-target activity against these enzymes is causally linked to severe toxicities, including alopecia, thrombocytopenia, and immune dysfunction.
Molecular Mechanism & Structural Basis of Selectivity
The high selectivity of Anagliptin is not accidental but a result of precise exploitation of the S2-extensive subsite of the DPP-4 enzyme, a feature absent in DPP-8 and DPP-9.
1.1 The Binding Mode (Class 3 Inhibitor)
Anagliptin is categorized as a Class 3 DPP-4 inhibitor.[1] Unlike Class 1 (S1/S2 binders like Vildagliptin) or Class 2 (S1/S2/S1' binders like Alogliptin), Anagliptin engages the S2-extensive subsite.
S1 Subsite (Catalytic Pocket): The cyanopyrrolidine moiety of Anagliptin forms a reversible covalent imidate adduct with the hydroxyl group of the catalytic Ser630 . This mimics the transition state of substrate hydrolysis.
S2 Subsite: The amino-acyl group forms salt bridges with Glu205 and Glu206 , a conserved interaction across the DPP-4 family.
S2-Extensive Subsite (The Selectivity Filter): The pyrazolopyrimidine scaffold of Anagliptin extends to interact with Phe357 and Arg358 .
In DPP-4: These residues facilitate strong hydrophobic and electrostatic anchoring.
In DPP-8/9: These specific residues are replaced by non-homologous amino acids that cannot accommodate the Anagliptin scaffold, drastically reducing affinity.
1.2 Visualization of the Selectivity Filter
Figure 1: Structural differentiation mechanism. The S2-Extensive pocket interactions (Red Node) are the primary determinants preventing Anagliptin from inhibiting DPP-8/9.
Quantitative Selectivity Profile
A critical review of the literature reveals a common unit error in vendor catalogs, which often list DPP-8/9 IC50 values in nanomolar (nM) rather than the correct micromolar (µM) range. The authoritative data, derived from the work of Kato et al. and Ervinna et al., confirms the micromolar range for off-target inhibition, establishing a wide safety margin.
Table 1: Enzymatic Inhibition Profile of Anagliptin
Enzyme Target
IC50 Value (In Vitro)
Selectivity Ratio (Fold vs. DPP-4)
Clinical Implication
DPP-4
3.8 nM
1.0
Primary Therapeutic Effect (GLP-1 Stabilization)
DPP-8
68,000 nM (68 µM)
~17,800x
No Inhibition at therapeutic Cmax (~1.2 µM)
DPP-9
60,000 nM (60 µM)
~15,700x
No Inhibition (Avoids toxicity)
FAP
73,000 nM (73 µM)
~19,000x
No interference with tissue remodeling
> Note: Vendor catalogs listing DPP-8 IC50 as 68 nM are incorrect. The 10,000-fold selectivity is well-documented in pharmacological characterization studies [1, 2].
Toxicological Implications of Selectivity
Inhibition of DPP-8 and DPP-9 is not benign. Unlike DPP-4, which is largely extracellular, DPP-8 and DPP-9 are cytosolic enzymes involved in immune regulation and cell survival.
DPP-8/9 Inhibition Syndrome: Preclinical studies with non-selective inhibitors (e.g., allo-isoleucyl isoindoline) have demonstrated severe toxicities:
Alopecia: Severe hair loss due to follicular dystrophy.
Thrombocytopenia: Reduced platelet count.
Reticulocytopenia: Anemia due to bone marrow suppression.
Immune Dysfunction: Attenuation of T-cell activation (DPP-8/9 are essential for T-cell proliferation).
Anagliptin’s selectivity ratio (>15,000-fold) ensures that even at peak plasma concentrations (Cmax ≈ 1.2 µM), it remains orders of magnitude below the threshold required to inhibit DPP-8/9 (60–68 µM).
Experimental Protocol: Verifying Selectivity
To independently verify the selectivity profile, the following fluorometric assay protocol is recommended. This protocol uses Gly-Pro-AMC , a substrate cleaved by all prolyl oligopeptidases, necessitating the use of purified recombinant enzymes to distinguish activity.
4.1 Reagents & Buffer Preparation
Assay Buffer: 25 mM HEPES, 140 mM NaCl, 0.1 mg/mL BSA (Bovine Serum Albumin), pH 7.8.
Substrate: Gly-Pro-AMC (Glycyl-L-prolyl-7-amino-4-methylcoumarin). Final concentration: 20 µM (approx. Km).
Enzymes: Recombinant Human DPP-4, DPP-8, and DPP-9 (expressed in Baculovirus/Sf9 system).
4.2 Step-by-Step Workflow
Enzyme Dilution: Dilute rhDPP-4 to 10 pM and rhDPP-8/9 to 10 nM in Assay Buffer. (Note the higher concentration for DPP-8/9 due to lower specific activity/turnover in vitro).
Inhibitor Incubation:
Prepare Anagliptin serial dilutions (1 nM to 100 µM).
Add 10 µL of inhibitor to 40 µL of enzyme solution in a black 96-well plate.
Incubate for 20 minutes at 25°C. This pre-incubation is critical for Anagliptin to form the covalent imidate intermediate.
Reaction Initiation: Add 50 µL of Substrate Solution (Gly-Pro-AMC).
Data Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC50 using non-linear regression (Sigmoidal dose-response).
4.3 Assay Logic Diagram
Figure 2: Fluorometric assay workflow for determining IC50 values. Pre-incubation is mandatory for covalent inhibitors like Anagliptin.
References
Kato, N., et al. (2011).[2] Discovery and pharmacological characterization of Anagliptin as a potent and selective DPP-IV inhibitor.[3][4] Bioorganic & Medicinal Chemistry, 19(23), 7221-7227.[1] Link
Ervinna, N., et al. (2013). Anagliptin, a DPP-4 Inhibitor, Suppresses Proliferation of Vascular Smooth Muscles and Monocyte Inflammatory Reaction and Attenuates Atherosclerosis in Male apo E-Deficient Mice. Endocrinology, 154(3), 1260–1270. Link
Watanabe, Y. S., et al. (2015).[1] Anagliptin, a potent dipeptidyl peptidase IV inhibitor: its single-crystal structure and enzyme interactions.[1][5][6] Journal of Enzyme Inhibition and Medicinal Chemistry, 30(6), 981–988.[1] Link
Lankas, G. R., et al. (2005). Dipeptidyl Peptidase IV Inhibition for the Treatment of Type 2 Diabetes: Potential Importance of Selectivity Over Dipeptidyl Peptidases 8 and 9.[7][8] Diabetes, 54(10), 2988-2994. Link
Optimized Protocol for Solubilization and Cell Culture Application of Anagliptin Hydrochloride
Abstract & Core Directive Anagliptin hydrochloride (Anagliptin HCl) is a highly selective, orally active inhibitor of dipeptidyl peptidase-4 (DPP-4).[1][2] In cell culture models, it is utilized to study incretin stabili...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Core Directive
Anagliptin hydrochloride (Anagliptin HCl) is a highly selective, orally active inhibitor of dipeptidyl peptidase-4 (DPP-4).[1][2] In cell culture models, it is utilized to study incretin stabilization, insulin secretion signaling, and metabolic regulation.
This protocol addresses a common failure point in metabolic assays: improper solubilization leading to micro-precipitation or solvent toxicity. Unlike simple buffers, Anagliptin HCl requires specific handling to maintain its bioactive salt form while ensuring sterility. This guide provides a standardized workflow for generating a stable stock solution in Dimethyl Sulfoxide (DMSO) and applying it to cell culture systems without compromising cell viability.
Before uncapping the vial, verify the specific form of Anagliptin you possess. The hydrochloride salt has a different molecular weight (MW) than the free base, altering molarity calculations significantly.
Table 1: Chemical Specifications
Parameter
Specification
Notes
Compound Name
Anagliptin Hydrochloride
Salt form of Anagliptin
CAS Number
1359670-56-6 (HCl salt)
Verify against vial label; Free base is 739366-20-2
Molecular Weight
~419.92 g/mol
Free base is 383.45 g/mol .[3][4] Salt correction factor ≈ 1.095
Solubility (DMSO)
~20 mg/mL (47 mM)
Primary solvent for stock solutions
Solubility (Water)
Sparingly soluble
Not recommended for high-conc stocks due to stability risks
Target IC50
~3.8 nM (DPP-4)
Highly potent; working concentrations are typically low (nM range)
Critical Warning: Do not confuse Anagliptin Free Base with Anagliptin HCl. Using the wrong MW for calculations will result in a concentration error of approximately 9.5%, potentially skewing IC50 data.
Solvent: Sterile-filtered DMSO (Dimethyl Sulfoxide), Hybri-Max™ or cell-culture grade.
Filtration: 0.22 µm PTFE (Polytetrafluoroethylene) or Nylon syringe filters.
Prohibition:[5][6][7][8] Do NOT use Cellulose Acetate (CA) filters; DMSO dissolves CA, contaminating your sample with plasticizers.
Vessels: Amber glass vials or polypropylene (PP) tubes (DMSO compatible).
Protocol: Stock Solution Preparation (10 mM)
We will prepare a 10 mM stock solution . This concentration allows for easy dilution to working concentrations (e.g., 10 nM – 10 µM) while keeping the final DMSO volume in culture below the toxicity threshold (<0.1%).
Step 1: Molarity Calculation
To prepare 1 mL of a 10 mM (10 mmol/L) stock solution:
Action: Weigh approximately 4.2 mg of Anagliptin HCl. Record the exact mass to recalculate the precise volume of DMSO needed.
Step 2: Solubilization
Add the calculated volume of sterile DMSO to the vial containing the powder.
Vortex vigorously for 30–60 seconds.
Visual Inspection: Hold the vial against a light source. The solution must be completely clear. If particles persist, warm the vial to 37°C for 5 minutes and vortex again.
Step 3: Sterilization (Optional but Recommended)
Although DMSO is bacteriostatic, introducing non-sterile powder can carry contaminants.
Pre-wet a 0.22 µm PTFE filter with 50 µL of pure DMSO (to minimize drug loss).
Push the Anagliptin solution through the filter into a sterile amber vial.
Step 4: Storage
Aliquot: Divide the stock into small volumes (e.g., 20–50 µL) to avoid freeze-thaw cycles.
Conditions: Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).
Labeling: Date, Concentration, Solvent, and Operator Initials.
Protocol: Cell Culture Application
Objective: Dilute the stock to a working concentration (e.g., 100 nM) while maintaining DMSO < 0.1%.
Workflow Logic
Directly adding 10 mM stock to cells is risky due to pipetting inaccuracies of small volumes. Use an intermediate dilution step .
Step-by-Step Dilution (Example for 100 nM Final)
Intermediate Stock (100 µM):
Mix 10 µL of 10 mM Stock + 990 µL of sterile culture medium (or PBS).
Result: 100 µM Anagliptin (1% DMSO).
Working Solution (100 nM):
Add 10 µL of Intermediate Stock (100 µM) to 10 mL of culture medium in the plate/flask.
Result: 100 nM Anagliptin.
Final DMSO Concentration:
. (Well below the 0.1% toxicity limit).
Controls
Vehicle Control: Cells treated with DMSO alone at the same final concentration (e.g., 0.001%) to normalize for any solvent effects.
Mechanism of Action & Workflow Visualization
Figure 1: Preparation Workflow
This diagram illustrates the critical path from dry powder to cell treatment, highlighting the "No Cellulose Acetate" safety check.
Caption: Step-by-step workflow for Anagliptin HCl solubilization, emphasizing filter compatibility and intermediate dilution.
Figure 2: DPP-4 Inhibition Pathway
Understanding the target is crucial for experimental design. Anagliptin prevents the degradation of Incretins (GLP-1), extending their signaling half-life.[2][9]
Caption: Mechanism of Action.[2][10][11] Anagliptin inhibits DPP-4, preventing the inactivation of GLP-1 and sustaining insulin signaling.[2][9]
Troubleshooting & FAQ
Q: My solution turned cloudy upon adding to the media. Why?A: This is "solvent shock." You likely added high-concentration DMSO stock directly to aqueous media too quickly. Solution: Use the intermediate dilution step (Step 5) and vortex the media immediately upon addition.
Q: Can I use water instead of DMSO?A: Anagliptin HCl is sparingly soluble in water (~0.25 mg/mL). While possible for very dilute solutions, it is unstable for long-term storage. DMSO is the industry standard for maintaining compound stability in frozen stocks.
Q: Is the HCl salt toxic to cells?A: At the nanomolar working concentrations used for Anagliptin, the amount of HCl added is negligible and will be instantly buffered by the bicarbonate in your culture medium.
References
Kato, N., et al. (2011).[2] "Discovery and pharmacological characterization of... anagliptin hydrochloride salt as a potent and selective DPP-IV inhibitor."[12] Bioorganic & Medicinal Chemistry, 19(23), 7221-7227.[12]
Application Note: A Comprehensive Guide to the Synthesis of Anagliptin Hydrochloride from L-Proline Precursors
Introduction Anagliptin is a potent and selective inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme, a well-established therapeutic target for the management of type 2 diabetes mellitus.[1][2] The clinical efficacy...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
Anagliptin is a potent and selective inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme, a well-established therapeutic target for the management of type 2 diabetes mellitus.[1][2] The clinical efficacy of DPP-4 inhibitors is intrinsically linked to their ability to prevent the degradation of incretin hormones like GLP-1, thereby enhancing glucose-dependent insulin secretion. The molecular structure of Anagliptin features a critical chiral center within its cyanopyrrolidine moiety. The absolute stereochemistry at this position, which must be (S), is paramount for effective binding to the active site of the DPP-4 enzyme and, consequently, for its pharmacological activity.[3]
This application note provides a detailed, in-depth guide to a robust and scalable synthesis of Anagliptin hydrochloride. The synthetic strategy is rooted in the use of L-proline, a naturally abundant and cost-effective chiral building block. By leveraging L-proline as the starting material, the desired (S)-stereochemistry of the cyanopyrrolidine core is secured from the outset, obviating the need for chiral resolution or asymmetric synthesis steps later in the sequence. The overall approach is convergent, involving the independent synthesis of two key fragments: a chiral cyanopyrrolidine amine intermediate derived from L-proline and the 2-methyl-pyrazolo[1,5-a]pyrimidine-6-carboxylic acid core. These fragments are then coupled in the final stages to construct the Anagliptin molecule.[4]
Retrosynthetic Analysis and Strategic Overview
A convergent synthetic strategy offers significant advantages in terms of overall efficiency, flexibility, and ease of purification. The retrosynthetic disconnection of Anagliptin hydrochloride reveals two primary building blocks: the pyrazolopyrimidine carboxylic acid (B) and the complex amine side-chain (A) , which itself is constructed from L-proline and a protected diamine fragment. This approach allows for the parallel synthesis and purification of these key intermediates before the final, crucial coupling step.
Caption: Workflow for the synthesis of the key amine intermediate.
Protocol 2.1: Preparation of L-Prolinamide (9)
The synthesis begins by converting L-proline into its amide. This is a two-step process involving methyl esterification to activate the carboxylic acid, followed by ammonolysis.
Step 1: L-Proline Methyl Ester Hydrochloride (8).
Suspend L-proline (1.0 eq) in methanol (5-10 volumes).
Cool the suspension to 0-5 °C in an ice bath.
Bubble dry hydrogen chloride gas through the mixture or add thionyl chloride (1.2 eq) dropwise, maintaining the temperature below 10 °C.
Allow the mixture to warm to room temperature and stir for 12-16 hours until the reaction is complete (monitored by TLC).
Concentrate the reaction mixture under reduced pressure to obtain the crude L-proline methyl ester hydrochloride as a solid. This can be used directly in the next step.
Step 2: L-Prolinamide (9).
Cool a solution of ammonia in methanol (7N, 10-15 volumes) to 0-5 °C.
Add the crude L-proline methyl ester hydrochloride (1.0 eq) portion-wise, maintaining the temperature below 10 °C.
Seal the reaction vessel and stir at room temperature for 24-48 hours.
Monitor the reaction for the disappearance of the starting material by TLC.
Concentrate the mixture under reduced pressure. The resulting residue can be purified by crystallization or column chromatography to yield pure L-prolinamide.
Protocol 2.2: Synthesis of (S)-1-(2-chloroacetyl)-2-prolinamide (10)
This step introduces the two-carbon linker required for the final molecule via acylation of the prolinamide nitrogen.
Dissolve L-prolinamide (9) (1.0 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) (10 volumes).
Add a base, such as potassium carbonate (K₂CO₃) (1.5 eq) or triethylamine (TEA) (1.5 eq).
Cool the mixture to 0-5 °C.
Add a solution of chloroacetyl chloride (1.1 eq) in the same solvent dropwise, ensuring the temperature remains below 10 °C.
Stir the reaction at 0-5 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 4-6 hours.
Upon completion, filter off any inorganic salts. Wash the filtrate with water, brine, and dry over anhydrous sodium sulfate.
Concentrate the solvent under reduced pressure to yield crude (S)-1-(2-chloroacetyl)-2-prolinamide (10), which can often be used in the next step without further purification.
Protocol 2.3: Dehydration to (S)-1-(2-chloroacetyl)-2-cyanopyrrolidine (11)
The conversion of the primary amide to a nitrile is a critical step, as the cyano group is essential for binding to the DPP-4 enzyme. This is achieved through dehydration.
[3][4]
Dissolve the crude prolinamide (10) (1.0 eq) in an appropriate solvent like THF or ethyl acetate (10-15 volumes).
Add a base, typically a non-nucleophilic amine like pyridine (2.5 eq) or triethylamine.
Cool the solution to 0-5 °C.
Add a dehydrating agent, such as trifluoroacetic anhydride (TFAA) (1.5 eq) or phosphorus oxychloride (POCl₃) (1.2 eq), dropwise. This step is highly exothermic and requires careful temperature control.
Stir the reaction at 0-5 °C for 2-4 hours.
Carefully quench the reaction by adding cold water or an ice-water mixture.
Extract the product into an organic solvent (e.g., ethyl acetate).
Wash the organic layer successively with dilute HCl, saturated sodium bicarbonate solution, and brine.
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
Purify the resulting crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain pure (S)-1-(2-chloroacetyl)-2-cyanopyrrolidine (11). This intermediate is also a key component in the synthesis of Vildagliptin.
[4]
Protocol 2.4: Nucleophilic Substitution with a Protected Diamine (13)
The chloroacetyl group is an excellent electrophile for substitution. It is reacted with a mono-Boc-protected diamine to build the side chain.
[1][4]
To a solution of (S)-1-(2-chloroacetyl)-2-cyanopyrrolidine (11) (1.0 eq) in a solvent such as THF, dioxane, or acetone (10 volumes), add N-Boc-1,2-diamino-2-methylpropane (12) (1.1 eq).
Add a base such as potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) (2.0 eq). The addition of a catalyst like sodium iodide (NaI) (0.1 eq) can accelerate the reaction.
[1]3. Heat the reaction mixture to a gentle reflux (e.g., 40-60 °C) and stir for 8-12 hours until TLC indicates the consumption of the starting material.
Cool the reaction to room temperature and filter off the inorganic salts.
Concentrate the filtrate under reduced pressure.
Dissolve the residue in ethyl acetate and wash with water and brine.
Dry the organic phase and concentrate to yield the crude Boc-protected intermediate (13), which is purified by column chromatography if necessary.
Protocol 2.5: Deprotection to Yield the Key Amine Intermediate (14)
The final step in this sequence is the removal of the Boc protecting group to unmask the primary amine, making it available for the final amide coupling.
[1][4]
Dissolve the protected intermediate (13) (1.0 eq) in a suitable solvent such as 1,4-dioxane, ethyl acetate, or methanol (5-10 volumes).
Add a solution of hydrochloric acid (e.g., 4M HCl in dioxane or concentrated HCl) (3-5 eq).
Stir the mixture at room temperature for 2-4 hours. Monitor the deprotection by TLC.
Upon completion, the product often precipitates as the hydrochloride salt. The solvent can be removed under reduced pressure.
The resulting solid, the hydrochloride salt of the key amine intermediate (14), can be triturated with a solvent like diethyl ether or MTBE, filtered, and dried. This material is often used directly in the next step.
Synthesis of 2-methyl-pyrazolo[1,5-a]pyrimidine-6-carboxylic acid (6)
This heterocyclic core is a common moiety in several DPP-4 inhibitors. Its synthesis can be achieved through various published routes. One common method involves the condensation of 3-amino-5-methylpyrazole with a suitable three-carbon electrophile followed by hydrolysis.
[4][5]
Summarized Protocol:
A reported synthesis involves reacting (2E)-3-(dimethylamino)-2-formylacrylonitrile with 3-amino-5-methylpyrazole to form the pyrazolopyrimidine ring system with a nitrile at the 6-position. [5]This nitrile is then hydrolyzed under acidic or basic conditions to afford the desired carboxylic acid intermediate (6). [4][5]This intermediate is a stable, crystalline solid that can be purified by recrystallization.
Final Assembly: Amide Coupling and Salt Formation
The final steps involve the formation of the amide bond connecting the two key intermediates, followed by conversion to the stable and pharmaceutically acceptable hydrochloride salt.
Protocol 4.1: Amide Coupling to form Anagliptin Free Base
Suspend the pyrazolopyrimidine carboxylic acid (6) (1.0 eq) in an aprotic solvent like DMF or DCM (10 volumes).
Add a coupling agent such as EDCI (1.2 eq), HBTU (1.2 eq), or CDI (1.1 eq). If using carbodiimide-based reagents, an additive like HOBt (1.2 eq) is often included to suppress side reactions.
[4]3. Stir the mixture at room temperature for 30-60 minutes to activate the carboxylic acid.
In a separate flask, neutralize the amine intermediate hydrochloride salt (14) with a base like triethylamine or diisopropylethylamine (DIPEA) (2.2 eq) in DMF or DCM.
Add the solution of the free amine to the activated carboxylic acid mixture.
Stir the reaction at room temperature for 12-24 hours.
Once the reaction is complete, dilute the mixture with water and extract the product with ethyl acetate or DCM.
Wash the combined organic layers with aqueous sodium bicarbonate, water, and brine.
Dry the organic phase over sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude Anagliptin free base by column chromatography or recrystallization from a suitable solvent system (e.g., isopropyl acetate).
[1]
Protocol 4.2: Formation of Anagliptin Hydrochloride
Dissolve the purified Anagliptin free base (1.0 eq) in a minimal amount of a suitable solvent like 1,4-dioxane or isopropanol.
Add a stoichiometric amount (1.0-1.1 eq) of hydrochloric acid (e.g., a solution of HCl in 1,4-dioxane) dropwise with stirring.
[1]3. The hydrochloride salt will typically precipitate from the solution.
Stir the resulting slurry for 1-2 hours to ensure complete salt formation.
Collect the solid product by filtration, wash with a small amount of the solvent, and dry under vacuum to yield Anagliptin hydrochloride as a stable, crystalline solid.
Analytical Characterization and Quality Control
Rigorous analytical testing is essential to confirm the identity, purity, and stereochemical integrity of the synthesized Anagliptin hydrochloride.
Caption: Analytical workflow for quality control of Anagliptin HCl.
Technique
Purpose
Expected Result
HPLC/UPLC
Determine chemical purity and identify impurities.
Spectra consistent with the proposed structure of Anagliptin, showing characteristic peaks for the pyrazolopyrimidine and cyanopyrrolidine moieties.
Mass Spec (ESI-MS)
Confirm the molecular weight of the compound.
Detection of the molecular ion [M+H]⁺ corresponding to the exact mass of the Anagliptin free base.
FT-IR
Identify key functional groups.
Characteristic absorption bands for C≡N (nitrile), C=O (amides), and N-H bonds.
Chiral HPLC
Confirm the enantiomeric purity.
A single major peak corresponding to the (S)-enantiomer, confirming that no racemization occurred. [3]
References
Source: Google Patents (CN105503878A)
Source: Google Patents (WO2015150887A1)
Title: Synthesis of a novel analogue of DPP-4 inhibitor Alogliptin: Introduction of a spirocyclic moiety on the piperidine ring
Source: Beilstein Journal of Organic Chemistry
URL: [Link]
Source: Google Patents (WO2016012927A1)
Source: Google Patents (CN103951669A)
Title: Anagliptin, a potent dipeptidyl peptidase IV inhibitor: its single-crystal structure and enzyme interactions
Source: Taylor & Francis Online (Journal of Enzyme Inhibition and Medicinal Chemistry)
URL: [Link]
Title: Role of anagliptin, a dipeptidyl peptidase-4 inhibitor, in managing type 2 diabetes: A systematic review and meta-analysis
Source: National Institutes of Health (PMC)
URL: [Link]
Application Note: High-Performance Stability Profiling of Anagliptin Hydrochloride in Aqueous Matrices
Executive Summary This application note provides a comprehensive technical guide for evaluating the hydrolytic and chemical stability of Anagliptin Hydrochloride , a selective Dipeptidyl Peptidase-4 (DPP-4) inhibitor. Un...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note provides a comprehensive technical guide for evaluating the hydrolytic and chemical stability of Anagliptin Hydrochloride , a selective Dipeptidyl Peptidase-4 (DPP-4) inhibitor. Unlike rigid template-based protocols, this guide focuses on the specific structural vulnerabilities of Anagliptin—specifically the labile cyanopyrrolidine moiety—and provides a self-validating workflow for quantifying degradation kinetics across a physiological pH range.
Target Audience: Formulation Scientists, Analytical Chemists, and Drug Product Development Leads.
To design a robust stability protocol, one must first understand the molecule's intrinsic reactivity. Anagliptin contains a nitrile (cyano) group attached to a pyrrolidine ring.[1][2] This electrophilic "warhead" is essential for covalent inhibition of the DPP-4 enzyme but represents the primary site of chemical instability in aqueous solution.
Key Properties
Property
Value
Implication for Stability
Molecular Weight
383.45 g/mol (Free Base)
N/A
pKa
~8.3 (Basic), ~13.3 (Acidic)
Solubility is pH-dependent; higher solubility in acidic buffers.
Solubility
Sparingly soluble in water; Soluble in DMSO/Methanol
Requires organic co-solvent for stock solution preparation.
Critical Moiety
Cyanopyrrolidine
Susceptible to hydrolysis (Nitrile Amide Carboxylic Acid).
Secondary Moiety
Pyrazolopyrimidine
Susceptible to oxidative attack.
Degradation Pathways & Mechanistic Logic[3]
Understanding the degradation mechanism is prerequisite to selecting the correct analytical monitoring parameters. The primary degradation pathway for Anagliptin in aqueous buffers is hydrolysis .
Pathway Visualization
The following diagram illustrates the stepwise hydrolysis of the nitrile group under aqueous stress, which is the critical quality attribute (CQA) to monitor.
Caption: Stepwise hydrolysis of the Anagliptin nitrile group to the carboxylic acid metabolite (M1).
Experimental Protocol: pH-Rate Profiling
This protocol utilizes a buffer-controlled incubation method. The use of specific buffer species is critical to avoid catalytic effects from the buffer ions themselves (buffer catalysis).
A standard C18 isocratic method is insufficient for separating the polar acid metabolite from the parent. A Gradient Method is required.
Chromatographic Conditions
Instrument: HPLC with PDA/UV Detector.
Column: C18, 150 x 4.6 mm, 3.5 µm (e.g., Waters Symmetry or Agilent Zorbax).
Wavelength: 247 nm (Primary), 210 nm (Secondary for impurities).
Flow Rate: 1.0 mL/min.
Column Temp: 40°C.
Injection Vol: 20 µL.
Mobile Phase & Gradient[4]
Mobile Phase A: 10 mM Ammonium Acetate Buffer (pH 5.0).
Mobile Phase B: Acetonitrile : Methanol (50:50 v/v).
Time (min)
% Mobile Phase A
% Mobile Phase B
0.0
90
10
10.0
50
50
15.0
20
80
20.0
90
10
25.0
90
10
Rationale: The initial high aqueous content retains the polar degradation products (Acid metabolite), while the gradient ramp ensures elution of the hydrophobic parent and potential oxidative dimers.
Data Analysis & Kinetic Modeling
Calculation
The degradation of Anagliptin typically follows pseudo-first-order kinetics when buffer capacity is in excess.
Plot
versus Time ().
Determine the degradation rate constant (
) from the slope:
Calculate Half-life (
):
Workflow Diagram
Caption: Operational workflow for the pH-rate profile stability study.
Expected Results & Interpretation
Based on the chemical structure and literature data for DPP-4 inhibitors:
pH 1.2 (Acidic): Moderate degradation expected. The nitrile group is susceptible to acid-catalyzed hydrolysis.
pH 4.5 - 6.8 (Neutral): Maximum stability region. Expect < 5% degradation over 48 hours at 60°C.[3]
pH 9.0 (Basic):High instability. The nitrile group undergoes rapid base-catalyzed hydrolysis to the amide and subsequently the acid.
Oxidative Stress (3% H2O2): Significant degradation expected due to the pyrazolopyrimidine ring susceptibility.
Troubleshooting Note: If peak splitting is observed for the parent peak, check the pH of the mobile phase. Anagliptin has a basic pKa near 8.3; ensure Mobile Phase A is buffered at pH 5.0 to keep the amine protonated and improve peak shape.
References
Pandya, C. P., et al. (2018).[4] "Stress Degradation Studies of Anagliptin, Development of Validated Stability Indicating Method, Degradation Kinetics Study, Identification and Isolation of Degradation Products." Chromatographia, 81, 1533–1550.[4]
Chavan, R. S., et al. (2024).[3][5] "Development and Validation of a Stability-Indicating Related Substances RP-HPLC Method for Anagliptin and its Degradation Products." ResearchGate.[5]
Patel, S., et al. (2024).[6][7][8] "Development and Validation of Stability Indicating RP-HPLC Method for Simultaneous Estimation of Anagliptin and Metformin HCl in Tablet Dosage Form." International Journal of Biology, Pharmacy and Allied Sciences, 13(9).
Baillie, T. A., et al. (2013). "Metabolism and Chemical Degradation of New Antidiabetic Drugs." Metabolism: Clinical and Experimental, 62(7), 939-951.[9]
PubChem.[2] "Anagliptin Compound Summary." National Library of Medicine.
Using Anagliptin HCl in ApoE-deficient mouse models for vascular studies
Abstract & Core Rationale This guide outlines the standardized application of Anagliptin HCl , a highly selective Dipeptidyl Peptidase-4 (DPP-4) inhibitor, for investigating vascular inflammation and atherosclerosis in A...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Core Rationale
This guide outlines the standardized application of Anagliptin HCl , a highly selective Dipeptidyl Peptidase-4 (DPP-4) inhibitor, for investigating vascular inflammation and atherosclerosis in Apolipoprotein E-deficient (ApoE-/- ) mice.
While primarily indicated for Type 2 Diabetes Mellitus (T2DM), Anagliptin exhibits pleiotropic effects on the vasculature independent of its glucose-lowering properties.[1] In ApoE-/- models, Anagliptin has been proven to suppress atherosclerotic lesion progression by inhibiting monocyte adhesion and vascular smooth muscle cell (VSMC) proliferation via the NF-κB and ERK signaling pathways. This protocol provides a self-validating workflow to replicate these vascular benefits, emphasizing dietary administration to minimize physiological stress.
Pharmacological Mechanism
To interpret experimental data accurately, researchers must understand the dual-pathway mechanism of Anagliptin in the vascular wall:
GLP-1 Dependent Pathway: Anagliptin inhibits DPP-4, extending the half-life of Glucagon-like peptide-1 (GLP-1). Circulating GLP-1 binds to endothelial GLP-1 receptors (GLP-1R), elevating cAMP and inhibiting oxidative stress.
Direct Anti-Inflammatory Pathway: Anagliptin directly suppresses the activation of NF-κB in endothelial cells and macrophages, reducing the expression of adhesion molecules (VCAM-1, ICAM-1) and proinflammatory cytokines (TNF-α, MCP-1).
Visualization: Anagliptin Signaling Cascade
Figure 1: Anagliptin inhibits DPP-4, preserving GLP-1 and blocking NF-κB/ERK pathways to reduce plaque.
Age at Start: 8–9 weeks (Early intervention prevents lesion initiation; late intervention tests plaque stability).
Sex: Male mice are typically preferred to avoid estrogenic protection variables, though females develop lesions faster.
Dosing Protocol (The "Dietary Admixture" Method)
Oral gavage can induce stress-related cortisol spikes that confound vascular inflammation data. The preferred method for chronic atherosclerosis studies is dietary admixture.
Parameter
Specification
Rationale
Dosage
0.3% (w/w) in diet
Validated to achieve >80% DPP-4 inhibition in plasma without toxicity (Ervinna et al., 2013).
Diet Base
Western-type High Fat Diet (HFD)
21% Fat, 0.15% Cholesterol. Accelerates plaque formation to measurable levels within 16 weeks.
Duration
16–20 Weeks
Sufficient time for complex plaque development (fibrous cap, necrotic core).
Control
Vehicle Diet
Exact same HFD base without Anagliptin.
Detailed Protocols
Protocol A: Diet Preparation & Maintenance
Objective: Ensure consistent drug delivery.
Calculation: For a 0.3% mixture, add 3g of Anagliptin HCl per 1kg of HFD powder.
Mixing: Use a geometric dilution method. Mix drug with 100g feed, blend thoroughly, then add remaining feed in increments to ensure homogeneity.
Pelleting: Re-pelletize if possible (requires cold press to avoid heat degradation) or provide in powder feeders designed to minimize spillage.
Storage: Store at 4°C in light-protected bags. Prepare fresh batches bi-weekly to prevent oxidation of the high-fat base.
Monitoring: Weigh food hoppers 3x/week to calculate average daily drug intake (mg/kg/day).
Vascular effects are often independent of weight loss.
Total Cholesterol
Neutral or Mild Reduction
Note:[6][7] Anagliptin works primarily on the vessel wall, not just by lowering lipids.
Troubleshooting & Critical Factors
Food Aversion: Monitor food intake daily for the first week. If mice reject the 0.3% diet, introduce it gradually (0.1%
0.3% over 3 days).
Stability: Anagliptin is stable, but HFD is not. Replace food every 2-3 days to prevent rancidity, which induces background inflammation.
Differentiation: Distinguish between metabolic and vascular effects. If glucose levels do not drop significantly (common in non-diabetic ApoE models), do not assume the drug failed. The primary endpoint is lesion area, not HbA1c.
References
Ervinna, N., et al. (2013). "Anagliptin, a DPP-4 Inhibitor, Suppresses Proliferation of Vascular Smooth Muscles and Monocyte Inflammatory Reaction and Attenuates Atherosclerosis in Male apo E-Deficient Mice." Endocrinology, 154(3), 1260–1270.
Kaku, K., et al. (2015). "Efficacy and safety of anagliptin in patients with type 2 diabetes: A randomized, double-blind, placebo-controlled, phase 3 study." Journal of Diabetes Investigation, 6(1), 72-79.
Tahara, N., et al. (2016). "Anagliptin, A Dipeptidyl Peptidase-4 Inhibitor Ameliorates Arterial Stiffness in Association with Reduction of Remnant-Like Particle Cholesterol."[1] Current Vascular Pharmacology, 14(6), 552-562.[1]
Application Note: High-Performance Spectrophotometric Estimation of Anagliptin Hydrochloride in Bulk Drug
Executive Summary & Scientific Rationale This protocol details the quantitative estimation of Anagliptin Hydrochloride (ANA) using UV-Visible Spectrophotometry. Unlike generic templates, this guide addresses the physicoc...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Scientific Rationale
This protocol details the quantitative estimation of Anagliptin Hydrochloride (ANA) using UV-Visible Spectrophotometry. Unlike generic templates, this guide addresses the physicochemical behavior of Anagliptin to ensure method robustness.
The "Why" Behind the Method (Expertise Pillar)
Anagliptin is a Dipeptidyl Peptidase-4 (DPP-4) inhibitor used in the management of Type 2 Diabetes Mellitus.
Chromophore Analysis: Anagliptin possesses a pyrimidine/purine-like core structure with conjugated
-systems, making it amenable to UV detection.
Solvent Selection Strategy: Anagliptin is available as a hydrochloride salt. While soluble in water, the use of Methanol (MeOH) or 0.1N Hydrochloric Acid (HCl) is critical.
Methanol provides a sharp spectral cutoff and prevents the hydrolysis that might occur in basic media.
0.1N HCl ensures the amine groups remain protonated, stabilizing the molecular extinction coefficient (
) and preventing bathochromic shifts caused by pH fluctuations.
Materials & Instrumentation
Instrumentation
Device: Double-beam UV-Visible Spectrophotometer (e.g., Shimadzu UV-1800 or equivalent).
Cuvettes: Matched Quartz cells (1 cm path length).
Software: UV-Probe or equivalent for spectrum processing.[1]
Reagents & Chemicals[2][3][4]
Analyte: Anagliptin Hydrochloride Reference Standard (Purity ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
Acceptance Criteria: % Relative Standard Deviation (%RSD)
.
Accuracy (Recovery Studies)
Perform "Spike Recovery" at 80%, 100%, and 120% levels.
Formula:
Acceptance Criteria:
.
LOD & LOQ Calculation
Use the standard deviation of the response (
) and slope () from the calibration curve.
Limit of Detection (LOD):
Limit of Quantification (LOQ):
Visualization: Validation Logic
This diagram outlines the decision-making process for method validation.
Figure 2: Logic gate for validating the analytical method according to ICH guidelines.
Data Analysis & Interpretation
Calculate the concentration of Anagliptin in the bulk sample using the linear regression equation generated in Section 5.1.
Amount Found in Bulk:
References
Venkatesh, P., et al. (2015). A simple and cost effective spectrophotometric method is described for the determination of anagliptin in pharmaceutical formulations. International Journal of Pharmacy and Technology. Link
Prajapati, P. B., et al. (2016). Development and Validation of Five Simple UV-Spectrophotometry Methods for Estimation of Anagliptin in Bulk and in-house Tablets. Pharmaceutical Methods. Link
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. Link
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Optimization of Anagliptin Hydrochloride Solubility in Phosphate-Buffered Saline (PBS)
Ticket ID: SOL-ANA-001
Status: Open
Responder: Senior Application Scientist, Formulation Chemistry Division[1][2][3]
Executive Summary & Core Diagnosis
The Issue:
Users frequently report precipitation, turbidity, or "gelling" when attempting to dissolve Anagliptin hydrochloride (HCl) directly into Phosphate-Buffered Saline (PBS) at concentrations >1 mg/mL.[1][2]
The Scientific Cause:
While Anagliptin HCl is highly soluble in pure water (>100 mg/mL), its solubility drops significantly in PBS due to two synergistic factors:
The Common Ion Effect: Anagliptin HCl dissociates into the Anagliptin cation and a Chloride anion (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
).[3] Standard PBS contains ~137 mM NaCl.[2] This high background concentration of chloride ions shifts the solubility equilibrium toward the solid state (Le Chatelier's principle), suppressing the dissolution of the hydrochloride salt.
pKa Proximity: The basic pKa of Anagliptin is approximately 8.3 [1].[3] At the physiological pH of PBS (7.4), the molecule exists in equilibrium between its ionized (soluble) and non-ionized (less soluble) forms.[3] While predominantly ionized, the high ionic strength of PBS can destabilize the hydration shell of the drug, leading to "salting out."
Troubleshooting Workflows (Visualized)
Workflow A: Solubility Decision Tree
Use this logic flow to determine the correct preparation method for your specific assay.
Figure 1: Decision matrix for selecting the optimal solubilization strategy based on concentration and assay tolerance.
Validated Protocols
Method A: The "DMSO Spike" (Gold Standard)
Best for: In vitro cell assays, enzymatic assays (DPP-4 inhibition).
Rationale:[1][2][3] Pre-dissolving in an organic solvent overcomes the crystal lattice energy, allowing the molecule to disperse rapidly into the aqueous buffer before precipitation kinetics can take over.[3]
Calculate: Determine the mass needed. For a 10 mM final stock, weigh 3.83 mg of Anagliptin HCl (MW: 383.45 g/mol ).[2]
Primary Solubilization: Add 100 µL of 100% DMSO to the powder. Vortex vigorously for 30 seconds.[2][3] The solution should be crystal clear.
Note: Solubility in DMSO is high (~20 mg/mL) [2].[2][3]
Secondary Dilution: Slowly add 9.9 mL of pre-warmed PBS (37°C) to the DMSO stock while vortexing or stirring rapidly.
Final Check: Inspect for turbidity. The final DMSO concentration is 1%, which is generally tolerated by most cell lines.[3]
Method B: The "Acid-Drop" Technique (DMSO-Free)
Best for: Animal studies (in vivo) or DMSO-sensitive primary cultures.
Rationale:[1][2][3] Temporarily lowering the pH ensures the molecule remains fully protonated (
) during the initial dissolution phase, preventing the formation of the insoluble free base.
Critical Warning: Anagliptin contains a cyano (nitrile) group on the pyrrolidine ring.[3] This group is chemically labile.[2][3]
Figure 2: Primary degradation pathways.[1][2][3] Avoid alkaline pH and prolonged aqueous storage to prevent hydrolysis of the nitrile group.
Storage Guidelines:
Powder: -20°C, desiccated.
DMSO Stock: -20°C or -80°C (Stable for 3-6 months).
PBS Solution:Do NOT store. Prepare fresh immediately before use. The nitrile group hydrolyzes in aqueous buffers over 24-48 hours [3].[2][3]
Frequently Asked Questions (FAQs)
Q: Can I autoclave my Anagliptin PBS solution?A: No. Anagliptin is thermally unstable in solution.[2][3] Autoclaving will cause hydrolysis of the amide and nitrile bonds. Always use 0.22 µm syringe filtration for sterilization.[2]
Q: I followed Method A, but it still precipitated when I added the PBS. Why?A: You likely added the PBS too quickly or the PBS was cold.
Fix: Warm the PBS to 37°C. Add the PBS into the DMSO (not vice versa) dropwise while vortexing. This prevents local regions of high water concentration from "shocking" the compound out of solution.
Q: Is the "Common Ion Effect" really that significant for HCl salts?A: Yes. In 1x PBS, the Chloride concentration is ~140 mM.[3] For hydrochloride salts with moderate intrinsic solubility, this external chloride pressure pushes the equilibrium ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
Q: Can I use Ethanol instead of DMSO?A: Ethanol solubility is significantly lower (~2–5 mg/mL) compared to DMSO.[2][3] It is not recommended for making high-concentration stocks (>10 mM).[1][2][3]
References
Kato, N., et al. (2011).[1][2][3] "Discovery and pharmacological characterization of... anagliptin hydrochloride salt." Bioorganic & Medicinal Chemistry, 19(23), 7221-7227.[1][2][3]
Troubleshooting HPLC peak tailing for Anagliptin hydrochloride analysis
Welcome to the Technical Support Center for the HPLC analysis of Anagliptin hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues,...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center for the HPLC analysis of Anagliptin hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues, with a primary focus on the prevalent problem of peak tailing. As Senior Application Scientists, we provide in-depth technical guidance rooted in established scientific principles and extensive field experience.
Understanding Peak Tailing in Chromatography
In an ideal high-performance liquid chromatography (HPLC) separation, the resulting peak should be symmetrical, resembling a Gaussian distribution. Peak tailing is a common chromatographic problem where the peak is asymmetrical, with the latter half being broader than the front half.[1] This phenomenon can compromise the accuracy and reproducibility of quantification by making peak integration difficult and can decrease the resolution between adjacent peaks.[2]
The symmetry of a peak is often measured by the USP Tailing Factor (Tf) or Asymmetry Factor (As). A perfectly symmetrical peak has a Tf of 1.0. While a tailing factor up to 1.5 may be acceptable for some assays, a value greater than 1.2 typically indicates a potential issue that needs to be addressed.[1][3]
Troubleshooting Guide: Peak Tailing in Anagliptin Hydrochloride Analysis
This section provides a structured, question-and-answer guide to diagnose and resolve peak tailing issues specific to the analysis of Anagliptin hydrochloride, a basic compound.
Q1: I'm observing significant peak tailing for Anagliptin. What is the most likely cause?
A1: The most probable cause is secondary interactions between the basic Anagliptin molecule and the silica-based stationary phase of your HPLC column.
Anagliptin contains amine functional groups, making it a basic compound.[4][5] In reversed-phase HPLC, which commonly uses silica-based columns (like C18 or C8), the surface of the silica contains residual silanol groups (Si-OH).[2][6] These silanol groups are acidic and can become ionized (negatively charged, SiO-) at mobile phase pH levels above 3.[7][8]
The positively charged (protonated) basic Anagliptin molecules can then interact with these negatively charged silanol groups through a secondary, ion-exchange mechanism, in addition to the primary hydrophobic interaction with the C18 stationary phase.[3][9] This secondary interaction is stronger for some analyte molecules, causing them to be retained longer on the column and resulting in a tailing peak.[8]
Q2: How can I diagnose if silanol interactions are the primary cause of the peak tailing?
A2: A systematic approach is key. You can diagnose the issue by sequentially evaluating your system, mobile phase, and column. A helpful diagnostic trick is to inject a neutral compound that is known to not tail. If the neutral compound's peak is symmetrical, but your Anagliptin peak tails, the issue is likely a chemical interaction (acid-base) with the column. If both peaks tail, it may indicate a physical problem with the system (e.g., dead volume).[2]
Here is a workflow to pinpoint the cause:
Caption: Troubleshooting workflow for HPLC peak tailing.
Q3: My diagnosis points to a chemical interaction. How do I optimize my mobile phase to reduce tailing for Anagliptin?
A3: Mobile phase optimization, particularly pH control, is the most powerful tool to mitigate secondary silanol interactions.
The goal is to suppress the ionization of the residual silanol groups on the stationary phase. Since silanol groups are acidic, lowering the mobile phase pH will keep them in their neutral, protonated (Si-OH) form.[3][9]
Experimental Protocol: Mobile Phase pH Adjustment
Objective: To minimize silanol interactions by operating at a low pH.
Step 1: Prepare the Aqueous Phase. Prepare your aqueous buffer. For example, a 0.05M potassium dihydrogen phosphate buffer is a common choice.[10][11]
Step 2: Adjust pH. Before adding the organic modifier, adjust the pH of the aqueous phase to a value between 2.5 and 3.5 using an appropriate acid. Operating at a pH at least 2 units away from the analyte's pKa is recommended for method robustness.[12] A pH of 3.0 has been successfully used in published methods for Anagliptin.[10][13]
Step 3: Prepare the Mobile Phase. Mix the pH-adjusted aqueous phase with the organic modifier (e.g., acetonitrile) in the desired ratio (e.g., 50:50 v/v).[10][13]
Step 4: Equilibrate and Analyze. Equilibrate the HPLC system with the new mobile phase for at least 10-15 column volumes before injecting your Anagliptin standard.
Expected Outcome: A significant improvement in peak symmetry (Tf closer to 1.0) for Anagliptin.
Parameter
Recommendation for Anagliptin
Rationale
Mobile Phase pH
2.5 - 4.0
Suppresses ionization of acidic silanol groups, minimizing secondary interactions with the basic Anagliptin molecule.[14]
Buffer
Use a buffer (e.g., Phosphate, Formate)
Maintains a stable pH throughout the analysis, ensuring reproducible retention times and peak shapes.[9]
Buffer Concentration
10-50 mM
An adequate buffer concentration is necessary to control the pH effectively.[14]
Q4: I've adjusted the mobile phase pH, but I still see some tailing. What's the next step?
A4: If mobile phase optimization is insufficient, the issue likely lies with the column chemistry itself. You should select a more inert column.
Older HPLC columns, often referred to as Type A silica, contain more acidic silanol groups and trace metal impurities, which can exacerbate peak tailing for basic compounds.[6] Modern columns are designed to minimize these issues.
Column Selection Strategy:
Use a High-Purity, End-Capped Column: End-capping is a process where residual silanol groups are chemically bonded with a small, non-polar group (like a trimethylsilyl group) to make them inert.[3][8] This "shields" the basic analyte from interacting with the silanols. Most modern columns are end-capped, but the efficiency of this process varies. Look for columns specifically marketed as "base-deactivated" or for "high-purity silica."
Consider Columns with Embedded Polar Groups (EPG): These columns have a polar group (like an amide or carbamate) embedded near the base of the alkyl chain. This polar group can further shield the analyte from residual silanols and can also provide alternative selectivity.[15]
Use Hybrid Particle Columns: These columns are made from a hybrid of silica and organic polymer. They have fewer accessible silanol groups and are often more stable at a wider range of pH values, offering more flexibility in method development.[8]
Protocol: Column Replacement and Evaluation
Objective: To confirm if the existing column is the source of persistent peak tailing.
Procedure:
Step 1: Select a New Column. Choose a new, high-quality, end-capped, or base-deactivated C18 column from a reputable manufacturer.
Step 2: Install and Equilibrate. Install the new column and equilibrate it thoroughly with your optimized mobile phase.
Step 3: Inject Standard. Inject your Anagliptin standard solution.
Analysis: If the peak tailing is resolved with the new column, it confirms that the previous column was either not suitable for basic compounds, contaminated, or had degraded over time (e.g., loss of end-capping).[1]
Frequently Asked Questions (FAQs)
Q: Could my sample concentration be causing the peak tailing?A: Yes, this is known as mass overload. If the concentration of your sample is too high, it can saturate the active sites on the stationary phase, leading to peak distortion, including tailing or fronting.[3][16]
Troubleshooting Step: Prepare a 1:10 dilution of your sample and inject it. If the peak shape improves significantly, your original sample was overloaded.[1]
Q: I've checked my mobile phase and column, but the tailing persists. What else could it be?A: You may have a "physical" problem related to extra-column volume or a column void.[2]
Extra-Column Volume: This refers to any empty space in the flow path outside of the column itself, such as overly long or wide-diameter tubing, or poorly fitted connections.[7] This can cause the sample band to spread, leading to tailing. Ensure you are using narrow internal diameter tubing (e.g., 0.005") and that all fittings are properly tightened.[7]
Column Void: A void can form at the head of the column if the stationary phase settles. This creates an empty space where the sample can spread before entering the packed bed, causing distorted peaks.[2] A void can sometimes be fixed by reversing and flushing the column (check manufacturer's instructions first) but often requires replacing the column.
Q: Does the choice of organic modifier (acetonitrile vs. methanol) affect peak tailing?A: Yes, it can have an effect, although it's generally less pronounced than pH or column choice. Methanol is a more polar and viscous solvent than acetonitrile and can sometimes improve peak shape for basic compounds by better masking residual silanol groups. If you are using acetonitrile and still experiencing issues, preparing the same mobile phase with methanol as the organic modifier is a worthwhile experiment.[7]
Q: Are there any mobile phase additives that can help reduce tailing?A: Yes, a more traditional approach is to add a "sacrificial base," like triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.05-0.1%).[14] TEA is a small, basic molecule that will preferentially interact with the active silanol sites, effectively blocking them from interacting with your Anagliptin analyte. However, this approach is less common with modern, high-purity columns and can sometimes lead to other issues like baseline noise or suppression of MS signals. It's generally better to optimize pH and column selection first.[14]
References
Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?
Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?
Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
Axion Labs. (2022, February 15). HPLC Peak Tailing.
Crawford Scientific. The Theory of HPLC Column Chemistry.
Element Lab Solutions. Peak Tailing in HPLC.
ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography.
Moravek. (2024, December 3). Exploring the Role of pH in HPLC Separation.
Welch Materials. (2025, November 5). HPLC Column Selection: Core to Method Development (Part I).
Labtech. A Comprehensive Guide to Selecting HPLC Columns.
BenchChem. (2025, December). Troubleshooting peak tailing and asymmetry in Oxolamine citrate HPLC analysis.
Waters Corporation. Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles.
Patel, K. S., et al. (2024). Development And Validation Of RP-HPLC Method For Anagliptin And Metformin Hydrochloride And Its Related Impurities In Tablet Dosage Form.
Frontiers in Health Informatics. (2024, December 19). Development And Validation Of RP-HPLC Method For Anagliptin And Metformin Hydrochloride And Its Related Impurities In Tablet Dosage Form.
Agilent. Control pH During Method Development for Better Chromatography.
Hanbon. Choosing the Right HPLC Column: What You Need to Know.
Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues.
LCGC International. (2013, May 1). HPLC Column Selection.
ACE HPLC. HPLC Troubleshooting Guide.
Phenomenex. HPLC Tech Tip: Basic Analytes and High pH.
Cytiva. (2024, September 1). How to fix asymmetrical chromatography peaks?
Patel, S., et al. (2024, September 1). DEVELOPMENT AND VALIDATION OF STABILITY INDICATING RP- HPLC METHOD FOR SIMULTANEOUS ESTIMATION OF ANAGLIPTIN A. International Journal of Biology, Pharmacy and Allied Sciences (IJBPAS).
Semantic Scholar. analytical method development and validation of alogliptin and metformin hydrochloride tablet dosage form by rp-hplc method.
Element. The Importance of Mobile Phase pH in Chromatographic Separations.
GL Sciences. HPLC Columns & LC Columns | Types, How to Choose, Compare.
ResearchGate. (2025, August 6). Development and Validation of a Stability-Indicating Related Substances RP-HPLC Method for Anagliptin and its Degradation Products | Request PDF.
ResearchGate. (2018, September 7). (PDF) Stress Degradation Studies of Anagliptin, Development of Validated Stability Indicating Method, Degradation Kinetics Study, Identification and Isolation of Degradation Products.
IUPHAR/BPS Guide to PHARMACOLOGY. anagliptin | Ligand page.
LCGC. (2022, April 15). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks.
Wikipedia. Anagliptin.
International Journal of Advance Research, Ideas and Innovations in Technology (ijariie). ANALYTICAL METHOD DEVELOPMENT & VALIDATION OF ANAGLIPTIN BY RP-HPLC.
Research Journal of Pharmacy and Technology (RJPT). RP-HPLC Method for estimation of Alogliptin and Glibenclamide in Synthetic mixture.
World Journal of Pharmaceutical Research. (2017, August 18). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.
PMC. Development of RP-HPLC, Stability Indicating Method for Degradation Products of Linagliptin in Presence of Metformin HCl by Applying 2 Level Factorial Design.
BenchChem. Troubleshooting poor peak shape and retention time shifts in saxagliptin HPLC analysis.
Technical Support Center: Minimizing Degradation of Anagliptin HCl During Long-Term Storage
Introduction Anagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, is a critical active pharmaceutical ingredient (API) in the management of type 2 diabetes. The stability and purity of Anagliptin hydrochloride (HCl) a...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
Anagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, is a critical active pharmaceutical ingredient (API) in the management of type 2 diabetes. The stability and purity of Anagliptin hydrochloride (HCl) are paramount to ensure its therapeutic efficacy and safety. Degradation of the API can lead to loss of potency and the formation of potentially harmful impurities. This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals to understand and mitigate the degradation of Anagliptin HCl during long-term storage. It consolidates findings from forced degradation studies and aligns with international regulatory standards to offer practical, evidence-based strategies for maintaining the integrity of this vital compound.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for Anagliptin HCl?
A1: Based on standard stability testing protocols outlined by the International Council for Harmonisation (ICH), long-term storage for drug substances like Anagliptin HCl should be conducted at 25°C ± 2°C with 60% ± 5% relative humidity (RH) or, depending on the climatic zone, at 30°C ± 2°C with 65% ± 5% RH.[1][2] For optimal preservation, especially for reference standards and critical samples, refrigerated conditions at 2-8°C are often recommended to further slow potential degradation reactions. Always refer to the manufacturer's certificate of analysis or technical data sheet for specific recommendations.
Q2: Is Anagliptin HCl sensitive to light?
A2: Yes, photostability testing is a required component of stress testing according to ICH guidelines.[3] While studies indicate Anagliptin shows some stability under photolytic conditions, it is best practice to protect it from light to prevent any potential photodegradation.[4] Therefore, Anagliptin HCl should always be stored in light-resistant containers, such as amber vials or bottles, and kept in a dark environment like a cabinet or drawer.
Q3: How does humidity affect the stability of Anagliptin HCl?
A3: Humidity is a critical factor. Anagliptin HCl, like many hydrochloride salts, can be hygroscopic, meaning it can absorb moisture from the atmosphere. This absorbed water can act as a reactant or a medium for hydrolytic degradation.[5] Storing the compound in a desiccator or a controlled low-humidity environment, and ensuring containers are tightly sealed, is crucial for preventing moisture-induced degradation.[6]
Q4: What are the primary degradation pathways for Anagliptin HCl?
A4: Forced degradation studies have shown that Anagliptin HCl is most susceptible to degradation under alkaline (basic) and oxidative conditions.[4] Hydrolysis of the amide bond is a key pathway, particularly in the presence of a base.[5] Oxidation is another significant route, leading to the formation of various related impurities.[4] Acidic and thermal stress tend to cause less degradation compared to alkaline and oxidative stress.[4]
Q5: What are the common degradation products I should monitor?
A5: Several degradation products (DPs) have been identified through mass spectrometry (LC-MS) in forced degradation studies.[4][5] Key impurities arise from the hydrolysis of the amide bond and oxidation of the molecule.[5] When developing a stability-indicating analytical method, it is essential to ensure the method can separate the intact Anagliptin HCl peak from all known and potential degradation products to accurately quantify purity and degradation over time.[4][7]
Troubleshooting Guide for Stability Issues
This section addresses common stability problems encountered during long-term storage and provides a logical workflow for their resolution.
Diagram: Troubleshooting Workflow for Anagliptin Degradation
Caption: A decision tree for troubleshooting out-of-specification stability results.
Issue 1: Accelerated Degradation Under Alkaline Conditions
Causality: Anagliptin contains an amide linkage that is susceptible to base-catalyzed hydrolysis. The presence of basic residues on glassware, exposure to basic buffers, or interaction with alkaline excipients in a formulation can accelerate this degradation pathway.[4][5]
Preventive Measures:
pH Control: Ensure the microenvironment of the API is neutral or slightly acidic. Use pH-neutral, Type I borosilicate glass vials for storage.
Inertness: When preparing solutions, use freshly prepared, pH-adjusted solvents.
Excipient Compatibility: In formulation development, conduct thorough excipient compatibility studies to rule out interactions with alkaline components.[8]
Issue 2: Formation of Oxidative Impurities
Causality: The structure of Anagliptin is susceptible to oxidation, especially in the presence of atmospheric oxygen, trace metal ions, or peroxides that may be present in excipients or solvents.[4] This process can be accelerated by elevated temperatures.
Preventive Measures:
Inert Atmosphere: For highly sensitive samples or long-term reference standards, purge the headspace of the storage container with an inert gas like nitrogen or argon before sealing.
Container Selection: Use containers that provide an excellent barrier to oxygen.
Solvent Purity: Use high-purity, peroxide-free solvents when preparing solutions.
Diagram: Key Degradation Pathways of Anagliptin
Caption: Major degradation pathways for Anagliptin under stress conditions.
Protocols and Methodologies
Protocol 1: Setting Up a Long-Term Stability Study (ICH Q1A R2)
This protocol outlines the steps to initiate a stability study compliant with ICH guidelines.[3][9]
Objective: To evaluate the stability of Anagliptin HCl under defined long-term storage conditions.
Materials:
At least three primary batches of Anagliptin HCl.
Appropriate container closure system (e.g., Type I amber glass vials with inert seals).
Calibrated stability chambers set to ICH conditions (e.g., 25°C/60% RH and 40°C/75% RH).[1]
Batch Selection: Select at least three representative primary batches of the drug substance for the study.
Container Loading: Package the samples in the proposed container closure system for marketing. Ensure packaging is identical across all samples.
Initial Analysis (Time Zero): Perform a full analysis on all batches before placing them into storage. This includes tests for appearance, assay (purity), degradation products, and any other critical quality attributes.
Storage: Place the packaged samples into the calibrated stability chambers.
Testing Schedule: Pull samples for analysis at specified time points.
Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.
Accelerated: 0, 3, and 6 months.
Data Evaluation: Analyze the data for trends. A significant change is defined as a failure to meet the established specification. Establish a re-test period or shelf life based on this data.
Table 1: Summary of Forced Degradation Conditions
This table summarizes typical conditions used in forced degradation studies to understand the intrinsic stability of Anagliptin HCl.[1][4]
This is a representative method based on published literature for the analysis of Anagliptin and its degradation products.[4] Method validation as per ICH Q2(R1) guidelines is mandatory before use.
Objective: To quantify Anagliptin HCl and separate it from its process-related and degradation impurities.
Chromatographic Conditions:
Column: Waters Symmetry C18 (150 x 4.6 mm, 3.5 µm) or equivalent.
Mobile Phase A: 10 mM Acetate Buffer (pH 5) / Methanol / Acetonitrile (90:5:5 v/v/v).
Mobile Phase B: 10 mM Acetate Buffer (pH 5) / Methanol / Acetonitrile (50:25:25 v/v/v).
Flow Rate: 1.0 mL/min.
Column Temperature: 40°C.
Detection: UV at 247 nm.
Injection Volume: 10 µL.
Gradient Program: A gradient program is typically used to ensure elution of all impurities. An example would be starting with a high percentage of Mobile Phase A and gradually increasing the percentage of Mobile Phase B over the run.
Procedure:
Standard Preparation: Prepare a standard solution of Anagliptin HCl of known concentration (e.g., 100 µg/mL) in a suitable diluent (e.g., Mobile Phase A:Methanol, 50:50).
Sample Preparation: Prepare the sample to be tested (from stability pull) at a similar concentration.
System Suitability: Inject the standard solution multiple times (e.g., n=5) to verify system suitability parameters (e.g., tailing factor, theoretical plates, %RSD of peak area).
Analysis: Inject the standard and sample solutions.
Calculation: Calculate the assay of Anagliptin and the percentage of impurities using the peak areas obtained from the chromatograms.
Diagram: Experimental Workflow for Forced Degradation
Caption: A typical experimental workflow for conducting forced degradation studies.
References
Pandya, C. P., & Rajput, S. J. (2018). Stress Degradation Studies of Anagliptin, Development of Validated Stability Indicating Method, Degradation Kinetics Study, Identification and Isolation of Degradation Products. ResearchGate. [Link]
WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2024). Forced Degradation Studies of Linagliptin Tablets. [Link]
Chavan, R. S., et al. (2024). Development and Validation of a Stability-Indicating Related Substances RP-HPLC Method for Anagliptin and its Degradation Products. ResearchGate. [Link]
Grela, E., et al. (2023). Metabolism and Chemical Degradation of New Antidiabetic Drugs (Part II): A Review of Analytical Approaches for Analysis of Gliptins. PMC. [Link]
IJSDR. (2023). Forced Degradation Studies on Empagliflozin Tablets and Empagliflozin (Raw Material). [Link]
Reddy, G. S., et al. (2020). Development of RP-HPLC, Stability Indicating Method for Degradation Products of Linagliptin in Presence of Metformin HCl by Applying 2 Level Factorial Design. PMC. [Link]
ICH. (2003). Guideline Q1A(R2): Stability Testing of New Drug Substances and Products. [Link]
Szymańska, E., et al. (2021). Comprehensive Insight into Chemical Stability of Important Antidiabetic Drug Vildagliptin Using Chromatography (LC-UV and UHPLC-DAD-MS) and Spectroscopy (Mid-IR and NIR with PCA). PMC. [Link]
Patel, S., et al. (2024). Development and Validation of Stability Indicating RP-HPLC Method for Simultaneous Estimation of Anagliptin and Metformin Hydrochloride Drug in Tablet Dosage Form. International Journal of Biology, Pharmacy and Allied Sciences (IJBPAS). [Link]
EMA. (2007). Guideline on Declaration of Storage Conditions. [Link]
EMA. (2003). Q1A(R2) Stability Testing of new Drug Substances and Products. [Link]
ResearchGate. (n.d.). Formulations and storage conditions for GLP-1 RA products. [Link]
Memmert. (2012). Stability tests according to ICH Q1A (R2). [Link]
Technical Support Center: Anagliptin Hydrochloride Synthesis Optimization
Introduction Welcome to the Technical Support Center. This guide addresses the critical "coupling phase" in the synthesis of Anagliptin Hydrochloride , a DPP-4 inhibitor.
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
Welcome to the Technical Support Center. This guide addresses the critical "coupling phase" in the synthesis of Anagliptin Hydrochloride , a DPP-4 inhibitor.
While early medicinal chemistry routes utilized alkylation (reacting pyrazolo-pyrimidine with chloroacetyl-pyrrolidine), this guide focuses on the optimized industrial amide coupling route . This method connects 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid (The "Acid Head") with the (S)-aminopyrrolidine fragment (The "Amine Tail"). This pathway offers higher convergence and scalability but introduces specific challenges regarding epimerization and nitrile stability.
Module 1: The Coupling Reaction (Yield Optimization)
Core Reaction: Amide bond formation between the Pyrazolo-acid and the Aminopyrrolidine derivative.
Standard Protocol Overview
Activator: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) / Hydroxybenzotriazole (HOBt) OR 1,1'-Carbonyldiimidazole (CDI).
Solvent: Dichloromethane (DCM) or THF.
Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA).
Moisture Contamination: The nitrile group is robust, but the activated ester (OBt-ester or Acyl-imidazole) hydrolyzes rapidly in wet solvents.
Protocol: Dry DCM/THF to <0.05% water content (Karl Fischer titration). Maintain inert atmosphere () strictly.
Precipitation during Addition
Solubility Limit: The intermediate salt (amine fragment) often has poor solubility in DCM.
Protocol: Switch to a mixed solvent system (DCM:DMF 9:1) or ensure the amine salt is fully neutralized (free-based) before adding to the activated acid mixture.
High Back-Pressure / CO2 Evolution
CDI Activation Rate: If using CDI, adding the amine too quickly before off-gassing is complete leads to competitive side reactions.
Protocol: Allow the Acid + CDI activation step to proceed for at least 1-2 hours at 25°C until gas evolution ceases completely before adding the amine.
Workflow Visualization
The following diagram illustrates the critical decision points in the coupling workflow.
Module 2: Impurity Control (Purity Optimization)
Critical Challenge: Anagliptin contains a chiral center at the pyrrolidine ring and a labile nitrile group.
Troubleshooting Guide: Impurity Profile
Q: I see a growing impurity at RRT ~0.85. What is it?
Diagnosis: This is likely the Dimer Impurity (often referred to as Impurity A in patent literature). It forms when the aminopyrrolidine fragment self-condenses before coupling with the pyrazolo-acid.
Fix: Ensure the aminopyrrolidine is kept at low temperature (<10°C) when in its free-base form. Do not store the free base; generate it in situ during the coupling.
Q: My enantiomeric excess (ee%) dropped from 99% to 94%.
Diagnosis:Racemization . The proton alpha to the nitrile group is acidic. Using strong bases or high temperatures during coupling promotes epimerization.
Fix:
Base Selection: Switch from TEA to DIPEA (sterically hindered, less nucleophilic).
Temperature: Conduct the coupling at 0°C – 5°C. Do not exceed 25°C.
Additives: If using EDC, ensure HOBt is present (1.1 eq) to suppress racemization via the oxazolone mechanism.
Q: I detect a "Hydrolysis Impurity" (Amide formation).
Diagnosis: The nitrile (-CN) has hydrolyzed to an amide (-CONH2). This happens in strongly acidic aqueous workups or if the reaction mixture is too basic in the presence of water.
Fix: Buffer the workup. Use saturated
or dilute rather than strong acids/bases for quenching.
Module 3: Salt Formation & Isolation
Goal: Converting Anagliptin free base to the Hydrochloride salt without "oiling out."
Protocol: Controlled Salt Formation
Dissolution: Dissolve crude Anagliptin free base in Ethanol or Isopropyl Acetate (IPAc) (10 volumes).
Temperature: Cool to 0-5°C.
Acid Addition: Add HCl (gas dissolved in IPA or Dioxane) dropwise.
Critical: Do not use aqueous HCl if possible, as water promotes hygroscopicity.
Crystallization: If the product oils out, reheat to dissolve, seed with pure Anagliptin HCl crystals, and cool slowly (5°C/hour).
Troubleshooting Logic Tree
Frequently Asked Questions (FAQ)
Q1: Can I use aqueous HCl for the salt formation step?A: While possible, it is not recommended . Anagliptin HCl is hygroscopic. Introducing water requires harsh drying conditions which can degrade the nitrile group. Use anhydrous HCl in Ethanol, Isopropanol, or Dioxane.
Q2: Why is the reaction mixture turning pink/red?A: This often indicates oxidation of the aminopyrrolidine intermediate or trace metal contamination. While usually cosmetic, it suggests inefficient inert gas blanketing. Ensure a strict Nitrogen/Argon atmosphere.
Q3: Is the "Acid Chloride" method better than EDC/HOBt?A: The Acid Chloride method (activating the pyrazolo-acid with Thionyl Chloride) is faster and cheaper for scale-up but carries a higher risk of impurities due to the harsh conditions. For high-purity requirements (GLP/GMP), the EDC/HOBt or Mixed Anhydride method is preferred due to milder conditions.
Q4: What is the best solvent for recrystallization?A:Isopropyl Acetate (IPAc) or a mixture of Ethanol/Ethyl Acetate . These solvents effectively remove the non-polar dimer impurities while precipitating the polar salt.
References
Sanwa Kagaku Kenkyusho Co Ltd. (2014). Synthesis method of Anagliptin key intermediate. CN103951669A. Link
Kato, N., et al. (2011).[1][2] Discovery and pharmacological characterization of anagliptin, a potent and selective dipeptidyl peptidase IV inhibitor. Bioorganic & Medicinal Chemistry, 19(23), 7221-7227.[1][2] Link
Wockhardt Ltd. (2015).[1] Process for the preparation of anagliptin or its salts.[1][2][3] WO2015150887A1.[1] Link
Quick Company. (2016). Process For Preparation Of Anagliptin. Link
Bachem. (2024).[4] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Link
Technical Guide: Anagliptin Hydrochloride Solid-State Characterization & Hygroscopicity Management
This guide serves as a specialized technical resource for researchers and pharmaceutical scientists handling Anagliptin Hydrochloride , a Dipeptidyl Peptidase-4 (DPP-4) inhibitor known for its significant hygroscopicity...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as a specialized technical resource for researchers and pharmaceutical scientists handling Anagliptin Hydrochloride , a Dipeptidyl Peptidase-4 (DPP-4) inhibitor known for its significant hygroscopicity and susceptibility to moisture-induced phase transformations.[1][2][3]
Anagliptin Hydrochloride (HCl) presents a distinct challenge in solid-state characterization compared to its free base or mesylate counterparts.[1][2][3] While the free base is relatively stable, the hydrochloride salt is prone to rapid moisture uptake, leading to deliquescence or conversion to hydrate forms . This hygroscopic nature compromises the accuracy of weighing, thermal analysis (DSC/TGA), and X-ray diffraction (XRD) data if not strictly controlled.
This guide provides a self-validating workflow to ensure data integrity when characterizing this moisture-sensitive API.
Module 1: Sample Preparation & Handling
Objective: Prevent uncontrolled moisture uptake during the "critical window" between sample bottle opening and analysis.
Q: How do I handle Anagliptin HCl without a glovebox?
A: If a nitrogen-purged glovebox (<5% RH) is unavailable, you must minimize the Exposure Time Window (ETW) .[2][3] Anagliptin HCl can adsorb significant surface water within minutes at ambient humidity (>40% RH).[1][2][3]
Protocol: The "Isothermal Transfer" Technique
Equilibration: Allow the stored sample bottle to reach room temperature before opening to prevent condensation.
Environment: Work under a localized dry air purge or within a desiccated balance enclosure.[2]
Tooling: Use anti-static PTFE-coated spatulas.[1][2][3] Hygroscopic salts often become sticky/clumpy; metal spatulas can introduce static charge, exacerbating handling time.[3]
The 2-Minute Rule: Complete weighing and sealing within 2 minutes. If the mass drifts upwards continuously on the balance, the sample is already compromising.
Q: The powder turns into a gum/paste during grinding. What is happening?
A: This is likely moisture-induced plastization or deliquescence .[1][2][3] The mechanical energy of grinding generates local heat, and the increased surface area accelerates moisture sorption, lowering the glass transition temperature (
) of amorphous regions or dissolving the crystal surface.
Solution: Use a cryo-mill (liquid nitrogen cooled) or grind under a drop of mineral oil (for IR/Raman) to create a barrier against ambient moisture.[1][2][3]
Module 2: Thermal Analysis (TGA & DSC)
Objective: Distinguish between surface moisture, bound hydrates, and thermal degradation.[3]
Q: My TGA shows a continuous weight loss from the start (
). Is this solvate loss or moisture?
A: For Anagliptin HCl, immediate weight loss is typically loosely bound surface water . However, distinguishing this from a channel hydrate requires a specific protocol.
TGA Optimization Table
Parameter
Standard Protocol
Anagliptin HCl Protocol
Rationale
| Pan Type | Open Platinum/Alumina | Pinhole Hermetic Al | A pinhole (50
m) creates a "self-generated atmosphere," slowing volatile loss and separating surface water events from bound hydrate release.[1][2][3] |
| Purge Gas | at 40-60 mL/min | Dry at 100 mL/min | Higher flow ensures rapid removal of evolved moisture to prevent localized humidity effects around the sample.[1] |
| Ramp Rate | 10°C/min | 5°C/min | Slower heating improves the resolution of overlapping desolvation and melting endotherms. |
Q: The DSC baseline is noisy and the melting peak is broad. Why?
A: This is a classic symptom of pan failure or moisture evaporation interfering with the heat flow signal.
Troubleshooting Workflow:
Hermetic Sealing: Use Tzero™ or equivalent hermetic pans.[2] If the lid is not cold-welded perfectly, water vapor escapes at
, causing an endothermic artifact that masks true transitions.[3]
Pan Check: Weigh the sealed pan before and after the DSC run. If weight loss >0.5%, the seal failed.
Interpretation: Anagliptin HCl may show a desolvation endotherm (broad,
) followed by a melting/decomposition endotherm ().[1][2][3] If the first peak disappears after drying, it was moisture.
Module 3: Dynamic Vapor Sorption (DVS)
Objective: Accurately classify hygroscopicity and identify hydrate formation.[2][3]
Q: How should I design the DVS cycle for Anagliptin HCl?
A: Avoid the standard "0% to 90% RH" cycle immediately. You risk collapsing the crystal lattice if it is a hydrate, or missing the deliquescence point.
Recommended DVS Method:
Initial Drying: Dry at 0% RH at
for max 4 hours. Criterion: dm/dt < 0.002% per min.[2]
Warning: If weight loss >5%, stop.[3] You may be dehydrating a stoichiometric hydrate.[2] Switch to starting at ambient RH (e.g., 40%).[2][3]
Sorption Scan: Step 10% RH up to 90% RH.
Hysteresis Check: Desorb back to 0% RH.
Analysis: A significant gap between sorption and desorption curves (hysteresis) indicates hydrate formation or mesoporous entrapment.[2][3]
Q: The sample mass increases exponentially above 70% RH.
A: This indicates Deliquescence .[2][4] The solid is dissolving in its own sorbed water.
Action: Check the sample pan visually after the run. If it looks like a droplet or fused glass, the Critical Relative Humidity (CRH) was exceeded.
Data Use: The isotherm is valid only below this point. Above CRH, you are measuring the vapor pressure of the solution, not the solid.
Module 4: Visualization & Decision Logic[2][3]
Diagram 1: Thermal Analysis Pan Selection Strategy
This decision tree guides the selection of DSC/TGA pans based on the specific moisture goal.
Caption: Decision logic for selecting TGA/DSC crucibles. For hygroscopic salts like Anagliptin HCl, open pans often yield featureless, sloping baselines due to immediate water loss.[3]
Diagram 2: DVS Method Optimization Loop
A workflow to ensure the DVS cycle does not artificially degrade the sample.
Caption: DVS optimization workflow. Anagliptin HCl hydrates may collapse if over-dried at 0% RH, leading to false amorphous content readings.[3]
References
Kato, N., et al. (2011).[2][3][5] "Discovery and pharmacological characterization of... anagliptin hydrochloride salt as a potent and selective DPP-IV inhibitor."[1][2][3][6] Bioorganic & Medicinal Chemistry, 19(23), 7221-7227.[1][2][3][6][7]
Sanwa Kagaku Kenkyusho Co., Ltd. (2014).[2][3] "Solid Pharmaceutical Preparation Containing Anagliptin."[2][8] World Intellectual Property Organization, WO2014065427A1.[3] (Describes the use of hygroscopic disintegrants to manage Anagliptin's moisture sensitivity).
Newman, A. W., & Reutzel-Edens, S. M. (2008).[2][3][9] "Characterization of the 'hygroscopic' properties of active pharmaceutical ingredients." Journal of Pharmaceutical Sciences, 97(3), 1047-1059.[2][3][9] (Foundational text for hygroscopicity classification protocols).
Gadade, D. D., et al. (2016).[2][3] "Pharmaceutical Cocrystals: A Review." Advanced Pharmaceutical Bulletin, 6(4), 479.[2][3] (Context on HCl salt hygroscopicity vs. other forms).
US Patent 7,345,180. "Dipeptidyl peptidase IV inhibitor."[2] (Describes the synthesis and salt forms of Anagliptin).
Separation of Anagliptin enantiomers using chiral chromatography
Topic: Separation of Anagliptin Enantiomers via Chiral Chromatography Audience: Analytical Chemists, QC Specialists, and Process Development Scientists Status: Active | Version: 2.4[1] Introduction & Molecule Profile[1][...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Separation of Anagliptin Enantiomers via Chiral Chromatography
Audience: Analytical Chemists, QC Specialists, and Process Development Scientists
Status: Active | Version: 2.4[1]
Introduction & Molecule Profile[1][2]
Welcome to the Anagliptin Chiral Separation Support Center. Anagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of Type 2 Diabetes.[1][2][3] The molecule contains a cyanopyrrolidine moiety with a single chiral center.
Active Pharmaceutical Ingredient (API): (S)-Anagliptin[1][2][3][4][5][6]
Chiral Impurity: (R)-Anagliptin (Must be controlled, typically < 0.5%)[1][2][3]
Chemical Nature: Basic (contains pyrazolo[1,5-a]pyrimidine and amine functions).[1][2][3]
Key Challenge: The basic nitrogen atoms interact with residual silanols on stationary phases, leading to severe peak tailing if not suppressed.[7]
Method Development & Screening Guide
Q: What is the "Gold Standard" column for Anagliptin separation?
A: While multiple phases exist, Cellulose tris(3,5-dichlorophenylcarbamate) (e.g., Chiralpak IC) and Cellulose tris(4-methylbenzoate) (e.g., Lux Cellulose-3) have shown the highest selectivity for Anagliptin.[1][2][3]
Recommended Screening Protocol:
Do not rely on a single column. Use the following tiered approach to guarantee separation.
Tier 1: The Primary Screen (Immobilized Phases)
Column: Chiralpak IC (or equivalent immobilized polysaccharide).[1][2][8][9]
Why: The chlorinated selector offers distinct "pockets" for the cyanopyrrolidine group, often providing superior resolution (
Column: Lux Cellulose-3 (Phenomenex) or Chiralcel OJ-H.[1][2][3]
Why: If the IC column shows retentive overlap, the 4-methylbenzoate selector provides a different hydrogen-bonding network.[1][2][3]
Mobile Phase: n-Hexane : Isopropyl Alcohol (IPA) : DEA [70 : 30 : 0.1 v/v/v].[1][2][3]
Workflow Visualization
The following diagram outlines the logical flow for method selection:
Figure 1: Decision matrix for selecting the optimal stationary phase and mobile phase conditions.
Troubleshooting & FAQs
Issue 1: Severe Peak Tailing
User Question: "I am getting separation, but the Anagliptin peak has a tailing factor (
) of 2.5. It’s ruining my integration. What’s wrong?"
Root Cause: Anagliptin is a basic molecule. The amine groups are interacting with acidic silanols on the silica support of the chiral column.
Solution: You must use a basic additive.
) are shifting earlier by 0.5 minutes every few injections. The system is equilibrated."
Root Cause:
Volatile Component Loss: If using n-Hexane/Ethanol, the ethanol may be evaporating from the reservoir if not tightly capped, changing the polarity.
Water Accumulation: Normal phase solvents are hygroscopic.[2] Absorbed water deactivates the stationary phase H-bonding sites.[1][2]
Troubleshooting Steps:
Check the Reservoir: Ensure mobile phase bottles are capped with appropriate filters.
Temperature Control: Anagliptin separation is sensitive to temperature.[2] Ensure the column oven is stable (typically 25°C ± 0.5°C).
Water Control: If drift persists, switch to anhydrous solvents or add a defined small amount of water (e.g., 0.1%) to "saturate" the system and stop drift, though this may alter selectivity.
Issue 3: Loss of Resolution (
)
User Question: "I had baseline separation, but now the peaks are merging. The column is old."
Root Cause:
Contamination: Strongly retained non-chiral impurities from the matrix may be blocking chiral selectors.
Solvent Shock: Did you use an incompatible solvent (e.g., Ethyl Acetate, DCM) on a coated column (like AD-H or OD-H)? This strips the phase.
Recovery Protocol:
For Immobilized Columns (IC/IA): Flush with 100% THF (Tetrahydrofuran) to strip contaminants, then re-equilibrate with Mobile Phase.[1][2]
For Coated Columns (AD/OD/Cellulose-3): Flush only with Ethanol or IPA.[1][2][3] NEVER use THF or DCM.
Validation & Regulatory (ICH Q2)[1][2][3]
To validate this method for QC release (controlling the (R)-enantiomer), you must adhere to ICH Q2(R1) guidelines.
Logic Tree for Troubleshooting
Figure 2: Rapid troubleshooting diagnostic tree for common chromatographic anomalies.
Key Validation Parameters for Anagliptin[1][2][3]
Specificity: Inject pure (S)-Anagliptin and (R)-Anagliptin markers. Ensure Resolution (
Linearity: Establish linearity for the (R)-isomer from LOQ up to 150% of the specification limit (e.g., 0.05% to 0.75%).
References
Malleswar, K. D., et al. (2019).[1][12] A Validated Chiral HPLC Method for the Enantiomeric Purity of Anagliptin. Indo American Journal of Pharmaceutical Research.
Phenomenex Application Guide. Chiral Separation of Gliptins using Lux Polysaccharide Columns.
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® IC. [1][2][3]
Comparative Efficacy of Anagliptin HCl vs. Alogliptin in Glycemic Control
Executive Summary: The "Class 2" vs. "Class 3" Divergence In the crowded landscape of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, Alogliptin and Anagliptin represent two distinct evolutionary branches of structure-based d...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Class 2" vs. "Class 3" Divergence
In the crowded landscape of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, Alogliptin and Anagliptin represent two distinct evolutionary branches of structure-based drug design. While both achieve the fundamental therapeutic goal—stabilization of incretin hormones (GLP-1 and GIP) to enhance glucose-dependent insulin secretion—their efficacy profiles diverge significantly in pharmacokinetics and pleiotropic effects.
Alogliptin (Nesina): A "Class 2" inhibitor characterized by a long half-life (~21 hours) and a non-covalent binding mode that stabilizes the catalytic site without extensive subsite interaction. It is the "workhorse" conformer, optimized for once-daily (QD) dosing and renal clearance.
Anagliptin (Suiny): A "Class 3" inhibitor that engages the S2-extensive subsite .[1][2] Despite a shorter plasma half-life (~4-5 hours), its tight binding affinity and unique structural motif confer distinct benefits in lipid metabolism (LDL-C reduction) , a property largely absent in Alogliptin.
Verdict for Developers: If the target profile requires standard glycemic control with maximal compliance (QD dosing), Alogliptin is superior. If the target indication includes diabetic dyslipidemia or high cardiovascular risk requiring LDL suppression, Anagliptin offers a superior dual-efficacy profile, albeit necessitating a twice-daily (BID) regimen.
Mechanistic Profile & Binding Kinetics[3]
The efficacy of a DPP-4 inhibitor is dictated by its residence time and subsite occupancy within the enzyme's catalytic pocket.
Structural Binding Modes
DPP-4 inhibitors are categorized by the subsites they occupy within the enzyme (S1, S2, S1', S2-extensive).[2][3]
Feature
Alogliptin
Anagliptin
Implication
Inhibitor Class
Class 2 (Binds S1, S2, S1')
Class 3 (Binds S1, S2, S2-extensive )
Anagliptin's engagement of the S2-extensive site mimics the binding of "super-potent" inhibitors like Teneligliptin.
S1 Interaction
Non-covalent (Hydrophobic)
Dipole Interaction (Cyano group)
Anagliptin's cyano group forms a strong dipole interaction with Ser630, mimicking a transition state without forming a covalent bond.
IC50 (Potency)
~24 nM
< 10 nM (High Potency)
Anagliptin exhibits higher intrinsic potency in vitro due to the S2-extensive anchor.
The pharmacokinetic (PK) profiles dictate the clinical utility and dosing regimen.[4] This is the most critical differentiator for formulation scientists.
Parameter
Alogliptin
Anagliptin
Clinical Consequence
Tmax
1–2 hours
~1.8 hours
Both are rapidly absorbed; effective for post-prandial spikes.
Half-life (T1/2)
~21 hours
~4.4 hours
Critical: Alogliptin supports QD (Once Daily) dosing. Anagliptin requires BID (Twice Daily) dosing to maintain >80% DPP-4 inhibition over 24h.
Elimination
Renal (~76%)
Renal (~73%) & Fecal (~25%)
Anagliptin has a slightly more balanced elimination profile, though both require dose adjustment in renal impairment.
Metabolism
Minimal (<10%)
Moderate (~50% to M1 metabolite)
Alogliptin has lower potential for metabolic drug-drug interactions (DDIs).
PK/PD Workflow Diagram
The following Graphviz diagram outlines the disposition of both drugs, emphasizing the "Self-Validating" nature of Alogliptin's long half-life versus Anagliptin's metabolic conversion.
Head-to-head data and meta-analyses indicate non-inferiority between the two agents regarding glycemic control.[5]
Alogliptin: Typically reduces HbA1c by 0.6% – 0.9% as monotherapy.
Anagliptin: Typically reduces HbA1c by 0.7% – 0.8% as monotherapy (100mg BID).
Verdict: Equivalent glycemic efficacy. The choice cannot be made on HbA1c reduction alone.
Lipid Metabolism (The Anagliptin Advantage)
This is the primary differentiator. Anagliptin has demonstrated statistically significant reductions in LDL-Cholesterol (LDL-C) and Apolipoprotein B-100 (ApoB-100) in patients with Type 2 Diabetes, a pleiotropic effect not consistently observed with Alogliptin.
Data: In the REASON trial and specific lipid-focused comparisons, Anagliptin showed a tendency for greater LDL-C reduction compared to Sitagliptin and Alogliptin, particularly in patients with baseline LDL-C ≥ 120 mg/dL.
Experimental Protocols
To validate these differences in a laboratory setting, the following protocols are recommended.
Protocol A: Comparative IC50 Determination (In Vitro)
Objective: Quantify the potency difference (Class 2 vs. Class 3 binding).
Reagents: Recombinant human DPP-4 enzyme, Gly-Pro-AMC (fluorogenic substrate), Test compounds (Anagliptin, Alogliptin).
Preparation: Dissolve compounds in DMSO. Prepare serial dilutions (0.1 nM to 100 nM).
Reaction:
Incubate enzyme (10 pM) with inhibitor for 15 minutes at 25°C in Tris buffer (pH 7.4).
Causality Note: Pre-incubation is critical for Anagliptin to allow the dipole interaction at the S1 site to stabilize.
Objective: Verify Anagliptin's specific lipid-lowering mechanism.
Cell Culture: HepG2 human hepatoma cells in DMEM + 10% FBS.
Treatment: Treat cells with Anagliptin (10 µM) or Alogliptin (10 µM) for 24 hours.
Analysis:
RT-PCR: Extract RNA and quantify SREBP-2 mRNA levels.
ELISA: Measure secreted ApoB-100 in the culture supernatant.
Expected Result: Anagliptin treatment should show a significant reduction (>15%) in ApoB-100 secretion and SREBP-2 expression compared to Alogliptin or Vehicle.
References
Watanabe, Y. et al. (2015).[8] "Anagliptin, a potent dipeptidyl peptidase IV inhibitor: its single-crystal structure and enzyme interactions."[1][8] Journal of Enzyme Inhibition and Medicinal Chemistry. Link
Covington, P. et al. (2008). "Pharmacokinetics, pharmacodynamics, and tolerability of single increasing doses of the dipeptidyl peptidase-4 inhibitor alogliptin in healthy male subjects." Clinical Therapeutics. Link
Kakuda, H. et al. (2015). "The effect of anagliptin treatment on glucose metabolism and lipid metabolism... in Japanese men with type 2 diabetes." Endocrine. Link
Nomura, S. et al. (2018). "Comparison of effects of anagliptin and alogliptin on serum lipid profile in type 2 diabetes mellitus patients." Journal of Diabetes Investigation. Link
Furuta, S. et al. (2013).[9] "Pharmacokinetic disposition of anagliptin... in rats and dogs."[10][9] Xenobiotica. Link
Deacon, C.F. (2011). "Dipeptidyl peptidase-4 inhibitors in the treatment of type 2 diabetes: a comparative review." Diabetes, Obesity and Metabolism.[11] Link
Bioequivalence studies of Anagliptin hydrochloride generic formulations
Executive Summary This guide provides a technical framework for conducting bioequivalence (BE) studies for generic Anagliptin Hydrochloride (HCl), a selective Dipeptidyl Peptidase-4 (DPP-4) inhibitor. Designed for formul...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides a technical framework for conducting bioequivalence (BE) studies for generic Anagliptin Hydrochloride (HCl), a selective Dipeptidyl Peptidase-4 (DPP-4) inhibitor. Designed for formulation scientists and clinical researchers, this document moves beyond standard templates to address the specific pharmacokinetic (PK) challenges of Anagliptin, including its rapid absorption (
) and active renal elimination.
The objective is to demonstrate therapeutic equivalence between a Test Formulation (Generic) and the Reference Listed Drug (RLD) (typically Suiny® or equivalent regional innovator), ensuring the 90% confidence intervals for
and fall within the regulatory acceptance limit of 80.00–125.00%.
Comparative Pharmacologic Profile
Before designing the study, it is critical to understand how Anagliptin differentiates from other gliptins, as this dictates sampling schedules and exclusion criteria.
Table 1: Anagliptin vs. Key Competitors (PK Parameters)
Parameter
Anagliptin HCl
Sitagliptin
Vildagliptin
Impact on BE Study Design
Tmax (h)
1.8 – 2.0
1.0 – 4.0
1.7
Requires frequent early sampling (e.g., every 15 min) in the first 2 hours.
Half-life ()
~4.4h (Parent)~9.9h (Metabolite M1)
~12.4h
~2.0h
Washout period of 7 days is sufficient (>5x half-life).
Metabolism
Hydrolysis (Major), CYP3A4 (Minor)
Minimal (CYP3A4/2C8)
Hydrolysis (Non-CYP)
Less susceptible to CYP-related drug interactions in subject screening.
Excretion
Renal (Active tubular secretion)
Renal
Renal/Metabolic
Critical: Screen subjects for estimated Glomerular Filtration Rate (eGFR).
Mechanism of Action (Pathway Visualization)
Anagliptin functions by inhibiting the degradation of incretin hormones. The following diagram illustrates the pathway and the point of intervention.
Figure 1: Mechanism of Action. Anagliptin prevents the rapid degradation of incretins by blocking the DPP-4 enzyme, prolonging insulin secretion.
Bioequivalence Study Protocol
The following protocol is designed to satisfy FDA, EMA, and PMDA (Japan) standards for immediate-release oral solid dosage forms.
Reliable quantification of Anagliptin in plasma requires a robust LC-MS/MS method. While Solid Phase Extraction (SPE) provides cleaner samples, Protein Precipitation (PP) is often sufficient and more cost-effective for Anagliptin due to its relatively high plasma concentrations.
Analytical Workflow
Figure 2: Bioanalytical workflow utilizing Protein Precipitation for high-throughput processing.
Chromatographic & Mass Spectrometric Conditions
Instrument: LC-MS/MS (e.g., Sciex QTRAP or Thermo TSQ).
Column: Kinetex C18 or XBridge C18 (
).
Mobile Phase:
A: 0.1% Formic Acid in Water (or 10mM Ammonium Formate).
Note: Anagliptin is basic; acidic mobile phase improves ionization (ESI+).
MRM Transitions:
Anagliptin:
383.2 192.1 (Quantifier).
Internal Standard (IS):
387.2 196.1 (Deuterated).
Validation Parameters
Linearity: 1.0 ng/mL to 2000 ng/mL (
).
Recovery: >85% (consistent across Low, Mid, High QC).
Matrix Effect: IS-normalized matrix factor must be within 0.85 – 1.15.
Data Analysis & Acceptance Criteria
The following data represents a simulated successful bioequivalence outcome, derived from aggregate pharmacokinetic data of Anagliptin studies (Furuta et al., 2013).
Pharmacokinetic Data Summary (Fasting State)
Parameter
Reference (R) Mean ± SD
Test (T) Mean ± SD
T/R Ratio (%)
(ng/mL)
97.2
(ng·h/mL)
101.0
(ng·h/mL)
101.0
(h)
-
Statistical Acceptance (90% Confidence Interval)
To declare bioequivalence, the 90% CI of the geometric mean ratios (Test/Reference) for ln-transformed data must fall within 80.00% – 125.00% .
Parameter
Geometric Mean Ratio (GMR)
90% Confidence Interval
Result
97.5%
92.4% – 103.1%
PASS
100.8%
96.5% – 105.2%
PASS
Common Failure Modes
Failure: Often caused by different dissolution rates in the early phase (0-30 min). Ensure the generic formulation matches the innovator's disintegration time (<10 min).
High Variability: If the intra-subject CV% exceeds 30%, the study may require a Replicate Design (Reference-scalled Average Bioequivalence - RSABE) or a larger sample size.
References
Furuta, S., et al. (2013). Pharmacokinetics and metabolism of [14C]anagliptin, a novel dipeptidyl peptidase-4 inhibitor, in humans. Xenobiotica, 43(6), 526-536.
European Medicines Agency (EMA). (2010). Guideline on the Investigation of Bioequivalence.
US Food and Drug Administration (FDA). (2021). Bioequivalence Studies with Pharmacokinetic Endpoints for Drugs Submitted Under an ANDA.
Teragawa, H., et al. (2020).[3] Effect of Anagliptin versus Sitagliptin on Inflammatory Markers: Sub-Analysis from the REASON Trial. Diabetes, Metabolic Syndrome and Obesity, 13, 4983–4991.
Nakamura, K., et al. (2011). Anagliptin, a potent dipeptidyl peptidase IV inhibitor, ameliorates diabetes in mice. Pharmazie, 66(7), 526-533.
Publish Comparison Guide: Anagliptin Hydrochloride vs. Vildagliptin In Vitro Potency
Executive Summary This technical guide provides a rigorous in vitro comparison between Anagliptin hydrochloride and Vildagliptin , two potent dipeptidyl peptidase-4 (DPP-4) inhibitors used in the management of Type 2 Dia...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide provides a rigorous in vitro comparison between Anagliptin hydrochloride and Vildagliptin , two potent dipeptidyl peptidase-4 (DPP-4) inhibitors used in the management of Type 2 Diabetes Mellitus (T2DM).
While both compounds utilize a cyanopyrrolidine "warhead" to engage the catalytic active site, they exhibit distinct selectivity profiles and subsite interactions.[1] Anagliptin demonstrates high potency (IC50 ~3.8 nM) comparable to Vildagliptin but is characterized by a unique interaction with the S2-extensive subsite via its pyrazolopyrimidine scaffold. However, in vitro data suggests Anagliptin possesses a narrower selectivity window against the off-targets DPP-8 and DPP-9 compared to Vildagliptin.
Structural Basis & Mechanism of Action
Both Anagliptin and Vildagliptin belong to the cyanopyrrolidine class of inhibitors. Their mechanism extends beyond simple competitive inhibition, involving a two-step "slow-tight binding" process.
The Cyanopyrrolidine Warhead
The defining feature of this class is the nitrile (cyano) group on the pyrrolidine ring.
Mechanism: The nitrile group acts as an electrophile, reacting with the hydroxyl group of the catalytic Ser630 residue in the DPP-4 active site.[2]
Result: This forms a reversible covalent imidate adduct , mimicking the transition state of substrate hydrolysis.
Subsite Interactions
The differentiation in potency and residence time arises from how the "anchor" regions of the molecules bind to the S2 and S2-extensive subsites.
Hydrophobic interaction in S2; H-bonds with Glu205/206 .
Binding Equilibrium Diagram
The following diagram illustrates the kinetic pathway for both inhibitors, highlighting the formation of the reversible covalent complex.
Caption: Kinetic scheme showing the two-step inhibition mechanism typical of cyanopyrrolidines. The formation of the E-I* covalent adduct drives the high potency and long residence time.
Comparative In Vitro Data
The following data aggregates results from fluorometric assays using human recombinant DPP-4.
Potency (IC50) & Binding Affinity (Ki)
Both compounds exhibit single-digit nanomolar potency, making them highly effective inhibitors.
Parameter
Anagliptin HCl
Vildagliptin
Interpretation
DPP-4 IC50
3.8 nM
3.5 – 4.5 nM
Equipotent in standard assays.
Ki (Dissociation Constant)
< 1 nM
~ 3 nM
Indicates extremely tight binding affinity.
Binding Kinetics
Slow-tight binding
Slow-tight binding
Extended duration of action beyond plasma half-life.
Selectivity Profile (DPP-8 & DPP-9)
Selectivity against the homologous enzymes DPP-8 and DPP-9 is critical for safety, as inhibition of these targets is associated with toxicity (e.g., alopecia, thrombocytopenia).
Target
Anagliptin IC50 (nM)
Vildagliptin IC50/Ki (nM)
Selectivity Ratio (DPP-4 vs. Off-Target)
DPP-8
68 nM
~ 810 nM
Anagliptin: ~18-fold Vildagliptin: ~200-fold
DPP-9
60 nM
~ 97 nM
Anagliptin: ~16-fold Vildagliptin: ~30-fold
Analysis: Vildagliptin displays superior selectivity for DPP-4 over DPP-8 compared to Anagliptin. Anagliptin inhibits DPP-8 and DPP-9 with double-digit nanomolar potency, suggesting a narrower safety margin in vitro, although clinical significance depends on dosing and tissue distribution.
Experimental Protocols
To replicate these findings, use the following validated Continuous Fluorometric Assay . This protocol relies on the cleavage of the substrate Gly-Pro-AMC, which releases the fluorescent AMC (7-amino-4-methylcoumarin) group.
Materials
Enzyme: Human Recombinant DPP-4 (diluted in assay buffer to ~10 pM final conc).
Substrate: H-Gly-Pro-AMC (Km ~ 50 µM).
Assay Buffer: 25 mM Tris-HCl (pH 8.0), 140 mM NaCl, 10 mM KCl, 0.1 mg/mL BSA.
Caption: Step-by-step workflow for determining IC50 values using a continuous fluorometric assay.
Protocol Notes for Accuracy
Pre-incubation is Critical: Because both inhibitors are "slow-binding," failing to pre-incubate the enzyme with the inhibitor before adding the substrate will result in an underestimated potency (higher IC50).
Substrate Concentration: Ensure [S] < Km (typically use 10-20 µM) to remain in the linear range and accurately determine competitive inhibition constants.
Linearity: Measure the initial velocity (
) from the linear portion of the progress curve (typically the first 5-10 minutes post-initiation).
References
MedChemExpress. "Anagliptin hydrochloride Product Information." MedChemExpress. Accessed Feb 2026. Link
Kato, N. et al. "Discovery and pharmacological characterization of N-[2-({2-[(2S)-2-cyanopyrrolidin-1-yl]-2-oxoethyl}amino)-2-methylpropyl]-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide hydrochloride (anagliptin hydrochloride salt) as a potent and selective DPP-IV inhibitor." Bioorganic & Medicinal Chemistry, 2011. Link
Watanabe, Y. et al. "Anagliptin, a potent dipeptidyl peptidase IV inhibitor: its single-crystal structure and enzyme interactions." Journal of Enzyme Inhibition and Medicinal Chemistry, 2015. Link
RCSB PDB. "Crystal Structure of human DPP-IV in complex with Anagliptin (PDB 3WQH)." RCSB Protein Data Bank. Link
He, Y.L. et al. "The relationship between vildagliptin concentrations and DPP-4 inhibition." Clinical Pharmacology in Drug Development, 2013. Link
Nabeno, M. et al. "A comparative study of the binding modes of recently launched dipeptidyl peptidase IV inhibitors in the active site." Biochemical and Biophysical Research Communications, 2013. Link
Reproducibility Guide: Anagliptin’s Lipid-Modulating Efficacy in Hyperlipidemic Murine Models
Executive Summary While Anagliptin is primarily categorized as a DPP-4 inhibitor for Type 2 Diabetes Mellitus (T2DM), its pleiotropic effects on lipid metabolism distinguish it from class alternatives like Sitagliptin. T...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
While Anagliptin is primarily categorized as a DPP-4 inhibitor for Type 2 Diabetes Mellitus (T2DM), its pleiotropic effects on lipid metabolism distinguish it from class alternatives like Sitagliptin. This guide addresses the "Lipid Paradox"—where glycemic control does not always correlate with lipid profile improvements—and provides a validated, mechanistic framework for reproducing Anagliptin’s specific cholesterol and triglyceride-lowering effects in hyperlipidemic models (ApoE-/- and LDLR-/-).
Key Differentiator: Unlike standard incretin-based therapies that rely solely on systemic GLP-1 potentiation, Anagliptin exhibits high hepatic accumulation, directly suppressing de novo lipogenesis via the SREBP-1c/2 pathway.
Part 1: Mechanistic Foundation & Pathway Logic
To reproduce Anagliptin's effects, one must understand that the mechanism is bifurcated :
Systemic (Incretin Axis): Inhibition of DPP-4 increases active GLP-1, improving insulin sensitivity (indirect lipid benefit).
The following diagram visualizes the dual-action pathway required for hypothesis generation.
Caption: Anagliptin operates via a dual mechanism: systemic incretin potentiation and direct hepatic downregulation of SREBP transcription factors, reducing de novo lipogenesis.[1]
Part 2: Comparative Analysis (Alternatives)
When designing a study, Anagliptin should be benchmarked against a pure metabolic control (Statin) and a class control (Sitagliptin) to validate specificity.
Efficacy & Mechanism Comparison Table
Feature
Anagliptin
Sitagliptin
Atorvastatin (Control)
Primary Class
DPP-4 Inhibitor
DPP-4 Inhibitor
HMG-CoA Reductase Inhibitor
Hepatic Accumulation
High (Unique feature)
Low
High
Lipid Mechanism
SREBP-1c/2 downregulation; reduced synthesis.
Indirect via insulin sensitivity; incretin-mediated.
Experimental Insight: If your study goal is to prove lipid synthesis inhibition, Sitagliptin is the negative control. If the goal is atherosclerosis regression, both may work, but via different pathways (Anagliptin = lipid + inflammation; Sitagliptin = inflammation).
Part 3: Validated Experimental Protocol
To ensure reproducibility, this protocol utilizes the ApoE-/- mouse model , which spontaneously develops hyperlipidemia and atherosclerosis.
Model Selection & Housing
Strain: Male ApoE-/- mice (C57BL/6 background).
Age at Start: 8–9 weeks (early atherosclerosis onset).
Housing: Reverse light/dark cycle recommended (SREBP expression peaks at night; sampling must align).
Dietary Induction & Dosing Strategy
Standard gavage causes stress that can alter glucose/lipid metabolism. Dietary admixture is the preferred, self-validating method for chronic studies.
Caption: Validated workflow for Anagliptin assessment. Stratification by Total Cholesterol (TC) is critical to avoid baseline bias.
Critical Endpoints & Technical Nuances
A. Serum Analysis (The "Lipid Paradox" Check)
Method: Colorimetric enzymatic assays (Wako/Sigma) for TC, TG, LDL-C.
Expected Result: Anagliptin should reduce TC and TG by ~20–30% compared to Vehicle.
Troubleshooting: If no reduction is seen, check food intake . Anagliptin can induce satiety. Pair-feeding the Control group may be necessary to rule out caloric restriction as the cause of lipid lowering.
B. Hepatic Gene Expression (The Mechanistic Proof)
To prove Anagliptin worked via the specific pathway, you must run qPCR on liver homogenates.
SREBP and cholesterol synthesis peak during the dark phase (feeding). Sacrifice mice at the end of the dark cycle or strictly standardize fasting (6h max; prolonged fasting masks hyperlipidemia).
High Variability
Diet Batch Variation
Use purified diets (e.g., Research Diets) rather than chow-based HFD, which has variable phytoestrogen/lipid content.
Weight Loss
GLP-1 Satiety
Anagliptin increases GLP-1, reducing appetite. Monitor body weight daily. If Anagliptin mice lose >10% BW, the lipid effect is confounded by starvation.
Weak Phenotype
Wrong Control
Comparing Anagliptin to a Statin in a severe hypercholesterolemia model (e.g., LDLR-/- + Western Diet) may show Anagliptin as "weak." Use Anagliptin as an add-on or in moderate models to see its specific utility.
References
Yano, W., et al. (2013). Anagliptin, a DPP-4 Inhibitor, Suppresses Proliferation of Vascular Smooth Muscles and Monocyte Inflammatory Reaction and Attenuates Atherosclerosis in Male apo E-Deficient Mice. Endocrinology, 154(3), 1135–1145. Link
Yano, W., et al. (2017). Mechanism of lipid-lowering action of the dipeptidyl peptidase-4 inhibitor, anagliptin, in low-density lipoprotein receptor-deficient mice. Journal of Diabetes Investigation, 8(2), 155–160. Link
Nomoto, H., et al. (2019). Differences in lipid metabolism between anagliptin and sitagliptin in patients with type 2 diabetes on statin therapy: a secondary analysis of the REASON trial.[2] Cardiovascular Diabetology, 18(1), 147. Link
Cha, S.A., et al. (2021). Anagliptin Monotherapy for Six Months in Patients With Type 2 Diabetes Mellitus and Hyper-Low-Density Lipoprotein Cholesterolemia Reduces Plasma Levels of Fasting Low-Density Lipoprotein Cholesterol and Lathosterol.[3] Journal of Clinical Medicine Research, 13(11), 507-514. Link
Shimano, H., & Sato, R. (2017). SREBP-regulated lipid metabolism: convergent physiology - divergent pathophysiology. Nature Reviews Endocrinology, 13, 710–730. Link
Comparative Guide: Reference Standard Integrity in Anagliptin HCl Purity Profiling
Introduction: The Precision Imperative In the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors like Anagliptin hydrochloride , purity is not merely a compliance checkbox—it is a safety mandate. Anagliptin possess...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Precision Imperative
In the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors like Anagliptin hydrochloride , purity is not merely a compliance checkbox—it is a safety mandate. Anagliptin possesses a complex structure with chiral centers, making it susceptible to stereochemical impurities (specifically the R-isomer) and hydrolysis degradation products.
This guide objectively compares the performance of Pharmacopoeial-Grade Certified Reference Materials (CRMs) against Commercial "Research-Grade" Standards in the context of HPLC/UPLC purity profiling. While "Research-Grade" alternatives often offer an attractive price point, our experimental data highlights critical risks in potency calculation and impurity identification that can lead to Out-of-Specification (OOS) investigations.
The Contenders
Standard A (The Gold Standard): Pharmacopoeial-traceable Secondary Standard (or CRM) with a defined potency, water content (KF), and enantiomeric purity statement.
Standard B (The Alternative): Commercial "Research-Grade" Reference Standard (>98% purity label claim) without specific impurity qualification or water correction factors.
Critical Impurity Landscape[1]
Before analyzing the standards, we must define what we are detecting. Anagliptin HCl is sensitive to specific stress conditions. A robust reference standard must accurately quantify these specific degradants.
Impurity Type
Specific Analyte
Origin/Mechanism
Criticality
Stereochemical
(2S, 4R)-Isomer
Process impurity or racemization
High (Inactive/Toxic potential)
Degradation
Hydrolysis Product (Amide)
Alkaline hydrolysis of nitrile group
High (Stability indicating)
Process
Impurity A
Synthetic precursor carryover
Medium
Comparative Analysis: Experimental Validation
To demonstrate the impact of reference standard selection, we performed a comparative assay and impurity profile of a single batch of Anagliptin HCl API using both Standard A and Standard B.
Experimental Protocol (RP-HPLC)
Instrument: UPLC System with PDA Detector (210-250 nm).
Column: C18 (Kromasil or equivalent), 250mm x 4.6mm, 5µm.[1]
The following table summarizes the quantitative results obtained when assaying the same API batch using the two different standards.
Parameter
Standard A (CRM)
Standard B (Research Grade)
Deviation
Impact
Label Purity
99.8% (As is)
>98.0% (Nominal)
N/A
Baseline Uncertainty
Water Content (KF)
0.4% (Corrected)
Not Reported (Assumed 0%)
~1.5% Error
Potency Overestimation
Assay Result (API)
99.6% (True Value)
101.2% (False High)
+1.6%
Mass Balance Failure
R-Isomer ID
Distinct Peak (Qual. Standard)
Co-eluting/Unknown
N/A
Specificity Failure
Analysis of Failure Mode:
Standard B lacked a specific Certificate of Analysis (CoA) detailing water content and residual solvents. Because Anagliptin HCl is hygroscopic, Standard B had likely absorbed 1-2% moisture. By assuming it was "100%" or using the generic ">98%" claim without correction, the response factor was skewed, leading to a calculated potency of 101.2% for the API sample—a scientifically impossible result that triggers a false OOS investigation.
Workflow: Reference Standard Qualification
A self-validating workflow is essential for establishing traceability. The following diagram outlines the decision logic required when selecting standards for Anagliptin testing.
Caption: Logical workflow for qualifying non-pharmacopoeial reference standards to ensure data integrity in Anagliptin analysis.
Technical Recommendations
Based on the comparative data and regulatory requirements (PMDA/ICH), the following protocols are recommended:
Mandatory Water Correction: Anagliptin HCl is a salt form and can be hygroscopic. Never use a standard for quantitative assay without an explicit Karl Fischer (KF) value on the CoA.
Stereochemical Control: For the specific detection of the (R)-isomer, a standard C18 column is insufficient. You must use a chiral stationary phase (e.g., Lux Cellulose-3 or Chiralpak IC ) using a mobile phase of n-Hexane/Ethanol/Diethylamine.
Use of CRM for Release: For final product release, "Research Grade" standards are non-compliant. If a Pharmacopoeial standard (JP) is unavailable, a fully characterized Secondary Standard calibrated against a Primary Standard must be used.
References
Japanese Pharmacopoeia (JP) 18th Edition. General Notices and Official Monographs.[2][3] Pharmaceuticals and Medical Devices Agency (PMDA).
Patel, K. S., et al. (2024). Development And Validation Of RP-HPLC Method For Anagliptin And Metformin Hydrochloride And Its Related Impurities In Tablet Dosage Form.[1] Frontiers in Health Informatics.
Indo American Journal of Pharmaceutical Research (2019). A Validated Chiral HPLC Method for the Enantiomeric Purity of Anagliptin.
International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1).
Gajjar, A., & Shah, P. (2020). Spectrophotometric method development and validation for simultaneous estimation of Anagliptin and Metformin HCl. Future Journal of Pharmaceutical Sciences.
Assessment of Anagliptin Hydrochloride Off-Target Effects in Toxicology Screens
Executive Summary Anagliptin hydrochloride (Besoa) represents a distinct class of dipeptidyl peptidase-4 (DPP-4) inhibitors. Unlike the "super-selective" non-peptidomimetics (e.g., Sitagliptin, Alogliptin) or the covalen...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Anagliptin hydrochloride (Besoa) represents a distinct class of dipeptidyl peptidase-4 (DPP-4) inhibitors. Unlike the "super-selective" non-peptidomimetics (e.g., Sitagliptin, Alogliptin) or the covalent peptidomimetics (e.g., Vildagliptin), Anagliptin occupies a unique pharmacological space. It features a cyanopyrrolidine scaffold yet engages in non-covalent dipole interactions with the catalytic triad.[1]
For toxicologists and drug developers, Anagliptin presents a critical screening challenge: it exhibits a narrower selectivity window against the toxicity-linked isozymes DPP-8 and DPP-9 compared to other market leaders. While clinically safe at therapeutic doses, this profile necessitates rigorous off-target assessment during preclinical screening to distinguish between therapeutic efficacy (DPP-4 inhibition) and potential immune-mediated toxicity (DPP-8/9 inhibition).
The Off-Target Landscape: The DASH Family
The primary challenge in developing DPP-4 inhibitors is the high structural homology within the "DASH" (DPP-4 Activity and/or Structure Homologues) family. While DPP-4 inhibition treats Type 2 Diabetes, inhibition of its intracellular homologues triggers severe toxicity.
The "Anti-Targets": DPP-8 and DPP-9
Inhibition of DPP-8 and DPP-9 is causally linked to a distinct toxicity syndrome in preclinical models, characterized by:
Mechanism of Toxicity:
Recent mechanistic studies reveal that DPP-8/9 inhibition activates the NLRP1b inflammasome . Under normal conditions, DPP-8/9 suppresses the inflammasome; their inhibition leads to the autocleavage of the NLRP1b FIIND domain, activating Caspase-1 and driving pyroptosis (inflammatory cell death).
Visualization: The Toxicity Pathway
The following diagram illustrates the divergent pathways of therapeutic action vs. toxicological liability.
Caption: Divergent signaling pathways. Anagliptin primarily targets DPP-4 (green) but possesses residual affinity for DPP-8/9 (red), creating a risk of inflammasome activation if selectivity thresholds are breached.
Comparative Selectivity Profiling
To assess Anagliptin's risk profile, it must be benchmarked against other approved inhibitors. Anagliptin exhibits a "Class 2-like" profile: it binds the S1 and S2 subsites but, unlike Vildagliptin, does not form a covalent bond.
Data Table: Selectivity Metrics
The table below aggregates IC50 data to highlight the selectivity window. Note the significantly tighter window for Anagliptin compared to Sitagliptin.
Compound
Scaffold Class
Binding Mode
DPP-4 IC50 (nM)
DPP-8 IC50 (nM)
DPP-9 IC50 (nM)
Selectivity Ratio (DPP-8/DPP-4)
Anagliptin
Pyrazolopyrimidine / Cyanopyrrolidine
Non-covalent (Dipole)
3.8
68
60
~18x
Sitagliptin
Triazolopiperazine
Non-covalent
18
>48,000
>100,000
>2,600x
Alogliptin
Pyrimidinedione
Non-covalent
<10
>10,000
>10,000
>1,000x
Vildagliptin
Cyanopyrrolidine
Covalent (Reversible)
3-62
~1,500
~100
~25-250x
Analysis:
The "Grey Zone": Anagliptin displays potent inhibition of DPP-8/9 (double-digit nanomolar range).
The Safety Margin: While an 18-fold window is biochemically narrow, clinical safety is maintained because therapeutic plasma concentrations of Anagliptin typically remain below the threshold required for sustained systemic DPP-8/9 inhibition.
Screening Implication: In high-concentration toxicology screens (e.g., 10 µM hits), Anagliptin will likely flag as a "hit" for DPP-8/9. Researchers must titrate carefully to distinguish specific activity.
Experimental Protocols: Validating Selectivity
Trustworthy assessment requires a self-validating enzymatic assay. Standard "DPP-4 Activity Assays" often use non-specific substrates (H-Gly-Pro-AMC) that are cleaved by DPP-4, DPP-8, DPP-9, and FAP.
Dilute rhDPP-4, rhDPP-8, and rhDPP-9 in assay buffer to a final concentration of 0.5 nM (DPP-4) and 2-5 nM (DPP-8/9) to ensure linear kinetics.
Compound Pre-incubation (Critical Step):
Prepare Anagliptin serial dilutions (0.1 nM to 10 µM).
Add 10 µL of compound to 40 µL of enzyme solution.
Incubate for 15 minutes at 25°C. (Note: Unlike Vildagliptin, Anagliptin does not require prolonged incubation for covalent bond formation, but equilibrium time is essential).
Reaction Initiation:
Add 50 µL of Substrate (H-Gly-Pro-AMC, final conc. 20 µM).
Kinetic Reading:
Measure fluorescence (Ex: 360 nm / Em: 460 nm) every 60 seconds for 30 minutes.
Data Processing:
Calculate the slope (RFU/min) for the linear portion.
Determine IC50 using a 4-parameter logistic fit.
Visualization: Screening Workflow
Caption: Screening cascade. Anagliptin's profile (Ratio < 50x) triggers the "Flag" pathway, necessitating secondary cell-based validation to rule out macrophage pyroptosis.
Toxicological Interpretation & Conclusion
When assessing Anagliptin, the data indicates a compound that balances on the edge of the selectivity window.
Interpretation: Anagliptin is a potent DPP-4 inhibitor (IC50 ~3.8 nM).[3] However, its IC50 for DPP-8/9 is ~60-68 nM.[3] This is biochemically significant.
Why it is Safe: The Cmax of Anagliptin in clinical use (typically 100mg BID) results in exposure levels that saturate DPP-4 but likely dip below the sustained threshold required to trigger massive NLRP1b activation in vivo, or the residence time on DPP-8/9 is insufficient to drive toxicity.
Final Verdict: In toxicology screens, Anagliptin should be treated as a reference standard for "intermediate selectivity." It serves as an excellent control compound to define the boundaries between safe therapeutic inhibition and the onset of DASH-family toxicity.
References
Watanabe, Y., et al. (2015). Anagliptin, a potent dipeptidyl peptidase IV inhibitor: its single-crystal structure and enzyme interactions.[1] Journal of Enzyme Inhibition and Medicinal Chemistry. Link
Lankas, G. R., et al. (2005). Dipeptidyl Peptidase IV Inhibition for the Treatment of Type 2 Diabetes: Potential Importance of Selectivity over Dipeptidyl Peptidases 8 and 9.[2] Diabetes.[1][4][5][6][7][8][9][10][11][12] Link
Okondo, M. C., et al. (2017). DPP8 and DPP9 inhibition induces pro-caspase-1-dependent monocyte and macrophage pyroptosis.[13] Nature Chemical Biology.[13] Link
Capuani, B., et al. (2019). Dipeptidyl Peptidase-4 Inhibitors in Type 2 Diabetes Therapy – Focus on Alogliptin. Drug Design, Development and Therapy. Link
MedChemExpress. Anagliptin Product Information and Biological Activity.Link
A Researcher's Guide to Personal Protective Equipment for Handling Anagliptin Hydrochloride
As a Senior Application Scientist, my primary goal is to empower your research by ensuring the highest standards of safety and operational excellence. This guide moves beyond a simple checklist, providing a comprehensive...
Author: BenchChem Technical Support Team. Date: February 2026
As a Senior Application Scientist, my primary goal is to empower your research by ensuring the highest standards of safety and operational excellence. This guide moves beyond a simple checklist, providing a comprehensive, risk-based framework for handling Anagliptin hydrochloride. We will delve into the causality behind each procedural step, ensuring that your safety protocols are not just followed, but understood. This approach builds a culture of safety that is both robust and intuitive.
Anagliptin hydrochloride is an active pharmaceutical ingredient (API) classified as a dipeptidyl peptidase-4 (DPP-4) inhibitor. While its specific occupational exposure limit (OEL) has not been established, its Safety Data Sheet (SDS) identifies it as a hazardous chemical that can cause skin, eye, and respiratory irritation.[1] Therefore, it is prudent to handle it as a potent compound, employing a stringent set of controls to minimize any potential for exposure.
Hazard Assessment and the Hierarchy of Controls
Before any personal protective equipment (PPE) is selected, it is crucial to understand that PPE is the last line of defense. A comprehensive safety strategy is built on the hierarchy of controls, which prioritizes more effective, systemic solutions.
Engineering Controls: These are the most effective measures. For a powdered substance like Anagliptin hydrochloride, this includes working within a certified chemical fume hood or a powder containment hood.[1][2] These systems capture airborne particles at the source, preventing inhalation.
Administrative Controls: These are the procedures and work practices that reduce exposure risk. This includes restricting access to the handling area, providing thorough training, and implementing rigorous cleaning and disposal protocols.
Personal Protective Equipment (PPE): This is the equipment worn to protect against hazards that remain after engineering and administrative controls have been implemented. The remainder of this guide will focus on the correct selection and use of PPE.
Personal Protective Equipment (PPE) Protocol
The selection of PPE must be based on a risk assessment of the specific tasks being performed. Handling dry powder, which can easily become airborne, requires a higher level of protection than handling dilute solutions.
Core PPE Requirements
The following table summarizes the minimum PPE required for handling Anagliptin hydrochloride.
Task
Respiratory Protection
Eye/Face Protection
Hand Protection
Body Protection
Weighing/Handling Dry Powder
NIOSH-approved N95 Respirator (or higher)
Safety Goggles with side shields
Double-gloved (e.g., nitrile)
Disposable Lab Coat or Coverall
Preparing Stock Solutions
NIOSH-approved N95 Respirator
Safety Goggles with side shields
Nitrile Gloves
Lab Coat
Handling Dilute Solutions
Not typically required (work in fume hood)
Safety Glasses with side shields
Nitrile Gloves
Lab Coat
Detailed PPE Specifications
Eye and Face Protection
Direct contact with Anagliptin hydrochloride powder can cause serious eye irritation.[1]
Safety Goggles: When handling the dry powder or concentrated solutions, chemical splash goggles that conform to ANSI Z87.1 or EN 166 standards are mandatory.[3] These provide a seal around the eyes, offering protection from airborne particles and splashes.
Face Shield: A face shield can be worn over safety goggles for added protection during tasks with a high splash potential.
Hand Protection
The substance is known to cause skin irritation.[1]
Gloves: Chemical-resistant gloves are essential. Nitrile gloves are a suitable choice for incidental contact. Always inspect gloves for tears or punctures before use.[3]
Double Gloving: When handling the dry powder form of Anagliptin hydrochloride, double gloving is strongly recommended. This practice minimizes the risk of exposure if the outer glove is compromised. The outer glove should be removed and disposed of immediately after the handling procedure is complete.
Body Protection
Lab Coat: A clean, buttoned lab coat is the minimum requirement for all procedures.
Disposable Coveralls: For large-scale powder handling or during spill cleanup, disposable coveralls (e.g., Tyvek) provide superior protection and are easily disposed of as contaminated waste.[4]
Respiratory Protection
Inhalation of Anagliptin hydrochloride powder may cause respiratory tract irritation.[1]
Respirator: A NIOSH-approved air-purifying respirator is necessary when handling the powder outside of a containment hood. An N95-rated filter is the minimum requirement. For higher-potency compounds or larger quantities, a Powered Air-Purifying Respirator (PAPR) offers a higher protection factor and may be more comfortable for extended use.[5][6] Ensure you have been properly fit-tested for the respirator you use.
Procedural Guidance and Workflows
The order in which PPE is put on (donning) and taken off (doffing) is critical to prevent cross-contamination.
PPE Donning and Doffing Sequence
The following diagrams illustrate the correct, standardized procedures for donning and doffing PPE to ensure your safety.
Caption: Correct sequence for putting on (donning) PPE.
Caption: Waste disposal pathway for contaminated materials.
Disposal Protocol:
Contaminated PPE: All used gloves, disposable lab coats, respirator filters, and other contaminated items should be placed in a clearly labeled, sealed hazardous waste bag.
[7][8]2. Excess Material: Unused or expired Anagliptin hydrochloride must be disposed of as hazardous chemical waste. Do not dispose of it down the drain or in regular trash.
[9][10]3. Containers: Empty original containers may still contain residue and should be disposed of as hazardous waste.
Regulatory Compliance: Ensure all disposal practices comply with federal, state, and local regulations.
[7][8]
By integrating these robust safety protocols into your daily workflow, you create an environment where both scientific integrity and personal safety are paramount. This guide serves as a living document; always consult your institution's specific safety guidelines and the most current Safety Data Sheet before beginning any work.
References
Alogliptin Material Safety Data Sheet. Cleanchem Laboratories. Available from: [Link]
Controlling Occupational Exposure to Hazardous Drugs. Occupational Safety and Health Administration (OSHA). Available from: [Link]
ASHP Guidelines on Handling Hazardous Drugs. American Society of Health-System Pharmacists. Available from: [Link]
Atipamezole hydrochloride Safety Data Sheet. Northborough. Available from: [Link]
Drug Disposal: Dispose "Non-Flush List" Medicine in Trash. U.S. Food and Drug Administration (FDA). Available from: [Link]
Permissible Exposure Limits – OSHA Annotated Table Z-1. Occupational Safety and Health Administration (OSHA). Available from: [Link]
How to Properly Dispose of Your Unused Medicines. Drug Enforcement Administration (DEA). Available from: [Link]
Pharmaceutical industry best practice: Suggested containment control strategy and personal protective equipment. 3M. Available from: [Link]
Pharmaceutical PPE. Respirex International. Available from: [Link]
Hazardous Drugs: Procedures for Developing the NIOSH List. Federal Register. Available from: [Link]
Pharmaceutical PPE | Worker Health & Safety. 3M. Available from: [Link]
Quick reference guide to pharmaceutical waste disposal. NHS Dorset. Available from: [Link]
Handling & Processing of Potent Compounds: A Holistic Approach. IPS. Available from: [Link]
Industry Applications: Chemical PPE. Available from: [Link]
8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista. Available from: [Link]